molecular formula C8H18BrN B1591648 1-Methyl-1-propylpyrrolidinium bromide CAS No. 608140-09-6

1-Methyl-1-propylpyrrolidinium bromide

Cat. No.: B1591648
CAS No.: 608140-09-6
M. Wt: 208.14 g/mol
InChI Key: VLJAZZWDBWKZBL-UHFFFAOYSA-M
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Description

1-Methyl-1-propylpyrrolidinium bromide is a high-purity pyrrolidinium-based ionic liquid of significant interest in advanced scientific research. This compound serves as a versatile material in electrochemistry, particularly in the development of electrolytes for energy storage systems, where its ionic nature provides high thermal stability and good ionic conductivity . Its properties as a green solvent alternative are also valuable in organic synthesis and extraction processes, offering low volatility and excellent solvation capabilities for polar molecules, which can help reduce environmental impact compared to conventional solvents . Furthermore, its surface-active characteristics are a subject of study in the formation of micelles and mixed aggregates with other surfactants, which are relevant as model systems for investigating biological processes and drug delivery . Research has also demonstrated the application of similar pyrrolidinium ionic liquids in stabilizing semiconductor quantum dots (e.g., CdTe nanoparticles), significantly improving the durability of their photoluminescence, which is crucial for developing advanced optical materials . The bromide anion in its structure contributes to its reactivity and solubility, making it a useful precursor or component in various chemical reactions and material composites . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-propylpyrrolidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJAZZWDBWKZBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049328
Record name 1-Methyl-1-propylpyrrolidinium bromide
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Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

608140-09-6
Record name 1-Methyl-1-propylpyrrolidinium bromide
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Record name 1-Methyl-1-propylpyrrolidinium bromide
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Record name 1-Methyl-1-propylpyrrolidinium bromide
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Foundational & Exploratory

1-Methyl-1-propylpyrrolidinium bromide physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and applications of 1-Methyl-1-propylpyrrolidinium bromide , a critical quaternary ammonium salt serving as a precursor for high-performance ionic liquids.[1][2]

Core Identity & Physicochemical Characterization

Executive Summary

This compound (often abbreviated as [C3mpyr][Br] or [P13]Br ) is a pyrrolidinium-based quaternary ammonium salt.[1][2] Unlike its room-temperature ionic liquid (RTIL) derivatives (e.g., [C3mpyr][TFSI]), this compound is a high-melting solid at standard conditions.[2] Its primary utility lies as a high-purity intermediate for synthesizing electrochemical electrolytes and as a phase-transfer catalyst in organic synthesis.[1][2]

Researchers must distinguish between the intrinsic properties of this bromide salt (narrow electrochemical window, hydrophilic) and the properties of the ionic liquids derived from it (wide window, hydrophobic).

Molecular Architecture & Identification

The cation consists of a five-membered pyrrolidine ring with a permanent positive charge on the nitrogen atom, stabilized by methyl and propyl substituents.

ParameterData
IUPAC Name 1-Methyl-1-propylpyrrolidin-1-ium bromide
CAS Number 608140-09-6
Formula

Molar Mass 208.14 g/mol
SMILES CCC[N+]1(C)CCCC1.[Br-]
Structure Class Cyclic Quaternary Ammonium Salt

Physical & Thermodynamic Properties

The following data represents the pure, anhydrous salt. Note that hygroscopicity significantly alters these values; "wet" samples will exhibit depressed melting points and altered solubility profiles.[2]

Solid-State Properties
PropertyValue / RangeContext
Physical State White Crystalline SolidAt 25°C, 1 atm.[1][2]
Melting Point 210 °C Pure, dry salt (decomposition often follows melting).[2]
Density ~1.34 g/cm³Estimated solid density.[2]
Hygroscopicity High Rapidly absorbs atmospheric moisture; must be stored under inert gas (Ar/N₂).[2]

Critical Note on Melting Point: Literature values vary significantly (e.g., some sources cite ~107°C).[2] This discrepancy is typically due to hydration.[2] The anhydrous salt possesses a high lattice energy, resulting in the 210°C melting point. Lower values indicate moisture contamination or impure polymorphs.[2]

Solubility Profile
  • Soluble: Water, Methanol, Ethanol, Acetonitrile, DMSO.

  • Insoluble: Diethyl ether, Hexane, Toluene, Ethyl Acetate (cold).

  • Application: The solubility differential between acetonitrile (solvent) and ethyl acetate (anti-solvent) is exploited for purification via recrystallization.[2]

Electrochemical Stability

The electrochemical window of [C3mpyr][Br] is dominated by the redox activity of the bromide anion.

  • Cathodic Limit (Reduction): Determined by the [C3mpyr]+ cation.[2] High stability against reduction, typically stable down to -3.0 V vs. Ag/AgCl (or ~0 V vs. Li/Li⁺).[2]

  • Anodic Limit (Oxidation): Determined by the Br⁻ anion.[2] Bromide oxidizes to bromine/tribromide at relatively low potentials (~1.0 V vs. Ag/AgCl ).[2]

Implication: This salt cannot be used directly as a high-voltage electrolyte.[1][2] It must undergo anion metathesis (e.g., to [TFSI]⁻ or [FSI]⁻) to unlock the full 5.0 V+ window characteristic of pyrrolidinium ionic liquids.[2]

Synthesis & Purification Protocol

The synthesis follows a standard Menshutkin reaction (nucleophilic substitution).[2]

Reaction Mechanism

The tertiary amine (N-methylpyrrolidine) attacks the electrophilic carbon of the alkyl halide (1-bromopropane), forming the quaternary ammonium salt.

Synthesis Reactant1 N-Methylpyrrolidine (Nucleophile) Transition Transition State (SN2 Mechanism) Reactant1->Transition Reactant2 1-Bromopropane (Electrophile) Reactant2->Transition Product [C3mpyr][Br] (Precipitate) Transition->Product Reflux (Acetonitrile) ΔH > 0

Figure 1: Menshutkin synthesis pathway for this compound.

Step-by-Step Protocol
  • Reagents:

    • N-methylpyrrolidine (1.0 eq) - Distill before use to remove amines/water.[1][2]

    • 1-Bromopropane (1.1 eq) - Slight excess ensures complete conversion of the amine.[1][2]

    • Solvent: Acetonitrile (dry) or Toluene.[2]

  • Procedure:

    • Dissolve N-methylpyrrolidine in acetonitrile at 0°C under N₂ atmosphere.

    • Add 1-bromopropane dropwise to control exotherm.[1][2]

    • Heat to reflux (~80°C) for 24–48 hours. The solution may turn yellow/orange.[2]

  • Isolation:

    • Concentrate the solvent via rotary evaporation.[2]

    • Precipitation: Add cold Ethyl Acetate or Diethyl Ether to induce crystallization.[2]

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot acetonitrile.[2]

    • Slowly add ethyl acetate until the solution becomes turbid.[2]

    • Cool to -20°C overnight. Filter the white crystals.[2]

  • Drying (Critical):

    • Dry under high vacuum (< 1 mbar) at 60°C for at least 24 hours to remove trace solvent and moisture.[2]

Applications & Logic Flow

The utility of [C3mpyr][Br] is best understood as a "Gateway Salt."[2] It connects raw organic reagents to advanced electrochemical materials.[2]

Applications Raw [C3mpyr][Br] (Precursor Salt) Metathesis Anion Metathesis (+ LiTFSI / LiFSI) Raw->Metathesis Ion Exchange Catalysis Phase Transfer Catalysis (Organic Synthesis) Raw->Catalysis Solubilization IL_Product [C3mpyr][TFSI] (Ionic Liquid) Metathesis->IL_Product Remove LiBr Reaction_Rate Enhanced Reaction Rates (Biphasic Systems) Catalysis->Reaction_Rate Battery Li-Ion Battery Electrolyte (High Voltage Stable) IL_Product->Battery High Thermal Stability Wide Electrochem Window

Figure 2: Functional application workflow from precursor to end-use.[1][2]

Ionic Liquid Precursor

The most common use is the preparation of 1-methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C3mpyr][TFSI]) .[2]

  • Reaction: [C3mpyr][Br] + Li[TFSI] → [C3mpyr][TFSI] + LiBr↓

  • Advantage: The resulting [TFSI] salt is hydrophobic, allowing LiBr to be washed away with water, yielding an electrolyte with a 5.5V window.

Toxicology & Safety

Recent studies indicate a correlation between alkyl chain length and cytotoxicity.[2]

  • Trend: Toxicity increases with chain length (Octyl > Butyl > Propyl).[2]

  • Status: [C3mpyr][Br] is considered less toxic than its longer-chain counterparts but should still be handled as a skin/eye irritant (H315, H319).[2]

References

  • IoLiTec (Ionic Liquids Technologies). this compound, >99% Technical Data Sheet.[1][2] Retrieved from [2]

  • TCI Chemicals. Product Specification: 1-Methyl-1-propylpyrrolidin-1-ium Bromide (CAS 608140-09-6).[1][2] Retrieved from [2]

  • Kumar, R. et al. (2025).[2][3] Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids.[2] Environmental Toxicology.[2] Retrieved from

  • Zhou, Q. et al. (2008).[2][4] Physical and electrochemical properties of N-alkyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ionic liquids. Journal of Physical Chemistry B. Retrieved from [2][4]

  • PubChem. this compound Compound Summary. National Library of Medicine.[2] Retrieved from [2]

Sources

A Toxicological Deep Dive into 1-Methyl-1-propylpyrrolidinium Bromide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the current toxicological understanding of 1-Methyl-1-propylpyrrolidinium bromide, a member of the ionic liquid family. Recognizing the nascent stage of research on this specific compound, this document extends beyond a simple data summary. It offers a framework for toxicological assessment, grounded in established methodologies and insights from the broader class of pyrrolidinium-based ionic liquids. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the potential hazards and the experimental pathways to elucidate them.

The Current State of Knowledge: Acknowledging the Data Gap

A thorough review of available literature and safety data reveals a significant gap in the specific toxicological data for this compound. The Safety Data Sheet (SDS) for this compound explicitly states that it has not yet been fully tested, and its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This underscores the critical need for empirical studies to characterize its potential hazards. While a definitive toxicity profile is not yet available, the following sections will provide a roadmap for generating this crucial data, drawing upon established principles of toxicology and the known properties of related ionic liquids.

The Broader Context: Toxicity of Pyrrolidinium-Based Ionic Liquids

Ionic liquids (ILs) are a class of salts with low melting points, often referred to as "designer solvents" due to their tunable physicochemical properties.[2] While their low volatility was initially perceived as a hallmark of "green" chemistry, studies have shown that many ILs exhibit toxicity towards various organisms.[3][4] The toxicity of an ionic liquid is a function of its constituent cation and anion. For pyrrolidinium-based ILs, the structure of the cation, particularly the length of the alkyl chains, plays a significant role in determining its biological activity.

The primary mechanism of cytotoxicity for many ionic liquids is believed to be the disruption of cell membranes. The lipophilic alkyl chains of the cation can intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of cellular contents, and ultimately, cell death. This membrane-disruptive activity is a key consideration in the toxicological assessment of this compound.

A Framework for Toxicological Evaluation

To address the existing data gap, a systematic toxicological evaluation of this compound is necessary. This evaluation should encompass a battery of in vitro and in vivo assays designed to assess key toxicological endpoints. The following sections detail the rationale and methodologies for these essential studies.

Acute Toxicity Assessment

The initial step in characterizing the toxicity of a novel compound is to determine its acute toxicity. This provides a quantitative measure of the dose required to produce adverse effects after a single administration.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimal number of animals to estimate the LD50 (the dose lethal to 50% of the test population).

Methodology:

  • Animal Selection: Healthy, young adult female rats are typically used. The choice of females is often justified as they are generally slightly more sensitive.

  • Dose Selection: A starting dose is selected based on available information or, in the absence of data, a default value (e.g., 175 mg/kg) is used.

  • Dosing: A single animal is dosed with the selected concentration.

  • Observation: The animal is observed for signs of toxicity for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher fixed increment.

    • If the animal dies, the next animal is dosed at a lower fixed increment.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Causality: This method is chosen for its ethical advantage of minimizing animal usage while still providing a statistically robust estimate of the LD50. The sequential nature of the dosing allows for a more refined estimation of the lethal dose compared to traditional methods that use large groups of animals at multiple fixed doses.

G cluster_0 Acute Oral Toxicity Workflow (OECD 425) start Select Starting Dose dose1 Dose Single Animal start->dose1 observe1 Observe for Toxicity/Mortality dose1->observe1 decision1 Outcome? observe1->decision1 dose_up Increase Dose for Next Animal decision1->dose_up Survival dose_down Decrease Dose for Next Animal decision1->dose_down Mortality continue_test Continue Sequential Dosing (typically 4-6 animals) dose_up->continue_test dose_down->continue_test calculate Calculate LD50 (Maximum Likelihood Method) continue_test->calculate end_point Acute Toxicity Classification (GHS) calculate->end_point

Caption: Workflow for OECD 425 Acute Oral Toxicity Testing.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are rapid and cost-effective methods to screen for the potential of a substance to cause cell death. These assays are crucial for understanding the concentration-dependent effects of a compound on cellular viability and for elucidating potential mechanisms of toxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Culture: A suitable cell line, such as human dermal fibroblasts or HepG2 (human liver cancer cell line), is cultured in a 96-well plate.[5][6]

  • Treatment: The cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 (the concentration that inhibits 50% of cell viability) can be calculated.

Causality: This assay is selected as it provides a quantitative measure of cytotoxicity by assessing mitochondrial function, a key indicator of cell health. A reduction in the ability of the cells to reduce MTT is indicative of mitochondrial damage and a loss of cell viability.

Genotoxicity Assessment

Genotoxicity assays are designed to detect substances that can cause damage to the genetic material (DNA) of cells. Such damage can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is typically required for regulatory purposes.

Experimental Protocol 1: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.[7][8]

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli) are used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on agar plates deficient in the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Causality: The rationale behind the Ames test is that a substance that can cause mutations in bacteria may also be mutagenic in mammals. The use of multiple bacterial strains with different types of mutations allows for the detection of various types of mutagens. The inclusion of the S9 fraction is critical, as some substances only become mutagenic after being metabolized.

G cluster_1 Ames Test Workflow (OECD 471) start Prepare Bacterial Strains (e.g., Salmonella typhimurium) split Metabolic Activation? start->split with_s9 Add S9 Mix split->with_s9 Yes without_s9 No S9 Mix split->without_s9 No plate Plate Bacteria with Test Compound on Minimal Media with_s9->plate without_s9->plate incubate Incubate (48-72h) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase in Reversions count->analyze result Mutagenic or Non-Mutagenic analyze->result

Caption: Workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.

Experimental Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

The in vitro micronucleus test is used to detect damage to chromosomes or the mitotic apparatus.[9][10][11]

Methodology:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line like L5178Y or CHO) are cultured.

  • Treatment: The cells are exposed to this compound with and without metabolic activation (S9).

  • Cytochalasin B Addition: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of binucleated cells) is determined by microscopic analysis.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Causality: This assay provides a comprehensive assessment of chromosomal damage. Micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. Their presence is a clear indicator of genotoxic events that can have serious health implications.

Data Presentation and Interpretation

All quantitative data from the proposed studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Proposed Toxicological Assays for this compound

Toxicological EndpointAssayTest SystemKey Parameter(s)
Acute Toxicity Acute Oral Toxicity (OECD 425)RatLD50
Cytotoxicity MTT AssayHuman Cell Line (e.g., HepG2)IC50
Genotoxicity Bacterial Reverse Mutation Test (OECD 471)S. typhimurium, E. coliFold increase in revertant colonies
Genotoxicity In Vitro Micronucleus Test (OECD 487)Mammalian CellsFrequency of micronucleated cells

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. This guide provides a scientifically rigorous and ethically considerate framework for elucidating its potential hazards. By systematically applying the established protocols for assessing acute toxicity, cytotoxicity, and genotoxicity, researchers can generate the necessary data to ensure the safe handling and application of this ionic liquid. The insights gained from these studies will be invaluable for drug development professionals and the broader scientific community, contributing to a more comprehensive understanding of the structure-toxicity relationships within the pyrrolidinium class of ionic liquids. Further research into the ecotoxicity and long-term toxic effects of this compound will also be essential for a complete risk assessment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Retrieved from [Link]

  • Kulacki, K. J., & Lamberti, G. A. (2008). Toxicity of imidazolium- and pyridinium-based ionic liquids to the freshwater snail, Physa acuta. Green Chemistry, 10(10), 104-110.
  • Stolte, S., Steudte, S., Igartua, A., & Stepnowski, P. (2012). The (eco) toxicity of ionic liquids towards plants and algae. Current Organic Chemistry, 16(14), 1648-1673.
  • OECD. (2001). OECD Guideline for the Testing of Chemicals, No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing.
  • OECD. (2018). OECD Guideline for the Testing of Chemicals, No.
  • OECD. (2016). OECD Guideline for the Testing of Chemicals, No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing.
  • Cvjetko, M., Radošević, K., Tomica, A., Slivac, I., Vorkapić-Furač, J., & Gaurina Srček, V. (2012). Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines. Arhiv za higijenu rada i toksikologiju, 63(1), 15-20.
  • Liu, H., et al. (2015). Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells. Genetics and Molecular Research, 14(4), 13934-13942.

Sources

The Ascent of Pyrrolidinium Ionic Liquids: A Legacy of Stability and Tunability

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

The field of ionic liquids (ILs) has been characterized by rapid innovation, with new classes of these versatile materials continually emerging to address the evolving demands of science and industry. Among these, pyrrolidinium-based ionic liquids have carved out a significant niche, prized for their exceptional electrochemical and thermal stability. This guide provides a comprehensive exploration of the discovery, history, and fundamental properties of pyrrolidinium-based ILs, offering both a historical narrative and practical, in-depth technical information for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my aim is to not only present established protocols but to also illuminate the scientific reasoning that has guided the development of these remarkable materials.

The Genesis of a New Class: Addressing the Stability Imperative

The story of pyrrolidinium-based ionic liquids is deeply intertwined with the quest for more robust and reliable electrolytes for electrochemical devices. In the late 20th century, while imidazolium-based ILs were gaining significant attention, their susceptibility to reduction at the C-2 position of the imidazolium ring presented a limitation for certain applications, particularly in lithium batteries. This vulnerability spurred a search for alternative cation structures that could offer a wider electrochemical window.

A pivotal moment in this journey was the 1999 publication by Professor Douglas R. MacFarlane and his team, titled "Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases."[1][2] This seminal work introduced a new class of ionic liquids based on the N-alkyl, N-methylpyrrolidinium cation. The rationale behind this choice was elegantly simple: the absence of the acidic proton found in imidazolium cations was predicted to lead to enhanced cathodic stability.

The selection of the bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻ or TFSI) anion was equally deliberate. This anion was known to significantly depress the melting points of ammonium salts, a crucial factor in creating room-temperature ionic liquids.[1] The combination of the stable pyrrolidinium cation with the plasticizing effect of the TFSI anion proved to be a breakthrough, yielding ionic liquids with a unique and highly desirable set of properties.

The Architectural Versatility of Pyrrolidinium Ionic Liquids

A key feature of pyrrolidinium-based ILs is their "designability."[3] By systematically modifying the alkyl substituents on the pyrrolidinium ring and varying the anion, a vast library of ILs with tailored physicochemical properties can be synthesized. This tunability is a cornerstone of their widespread adoption in diverse applications.

The Cation: A Tale of Two Chains

The most common pyrrolidinium cations feature two alkyl groups attached to the nitrogen atom, typically N-methyl-N-alkylpyrrolidinium. The length and branching of the alkyl chain (the 'R' group) have a profound impact on the physical properties of the resulting ionic liquid.

  • Symmetry and Melting Point: Asymmetry in the cation structure is a key factor in disrupting crystal packing and lowering the melting point.[1] For instance, N-methyl-N-propylpyrrolidinium ([C₃mpyr]⁺) and N-methyl-N-butylpyrrolidinium ([C₄mpyr]⁺) cations, when paired with the TFSI anion, form ionic liquids that are liquid at or near room temperature. In contrast, more symmetric cations tend to have higher melting points.[1]

  • Viscosity and Conductivity: Generally, as the alkyl chain length increases, van der Waals interactions become more pronounced, leading to an increase in viscosity and a corresponding decrease in ionic conductivity.[3][4] This is a critical consideration for applications where efficient ion transport is paramount, such as in batteries and supercapacitors.

  • Electrochemical Window: The length of the alkyl chain can also subtly influence the electrochemical stability window. Longer alkyl chains have been observed to slightly extend the cathodic limit.[5][6]

The Anion: The Conductor of Properties

The choice of anion is arguably the most significant factor in determining the overall properties of the ionic liquid. A wide array of anions can be paired with the pyrrolidinium cation, each imparting distinct characteristics.[3]

AnionCommon AbbreviationKey Properties Imparted
Bis(trifluoromethanesulfonyl)imide[NTf₂]⁻ or TFSILow melting point, high thermal stability, hydrophobicity, wide electrochemical window
Bis(fluorosulfonyl)imide[N(SO₂F)₂]⁻ or FSIHigh conductivity, low viscosity
Tetrafluoroborate[BF₄]⁻Higher melting points compared to TFSI, moderate viscosity
Hexafluorophosphate[PF₆]⁻High thermal stability, but susceptible to hydrolysis
Dicyanamide[N(CN)₂]⁻ or DCALow viscosity

Table 1. Common anions paired with pyrrolidinium cations and their influence on the resulting ionic liquid's properties.

Synthesis of Pyrrolidinium-Based Ionic Liquids: A Validated Workflow

The synthesis of pyrrolidinium-based ionic liquids is typically a two-step process: quaternization of the parent amine followed by anion metathesis. This section provides a detailed, self-validating protocol for the synthesis of a representative pyrrolidinium ionic liquid, N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C₄mpyr][NTf₂]).

Step 1: Quaternization to Form the Pyrrolidinium Halide

The first step involves the alkylation of N-methylpyrrolidine to form the quaternary ammonium halide salt. The choice of halide can influence the reaction conditions and the purity of the final product. Bromides are often preferred for their reactivity and ease of handling.

Experimental Protocol: Synthesis of N-butyl-N-methylpyrrolidinium Bromide ([C₄mpyr]Br)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpyrrolidine (1.0 equivalent) in a suitable solvent such as acetonitrile or ethyl acetate.

  • Alkylation: While stirring vigorously, slowly add 1-bromobutane (1.0-1.1 equivalents) to the solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

  • Isolation and Purification: Upon completion, the product, a white solid, will often precipitate from the solution upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials. For higher purity, recrystallization from a solvent mixture such as acetonitrile/ethyl acetate is recommended.[7]

  • Validation: The identity and purity of the [C₄mpyr]Br salt must be confirmed by ¹H and ¹³C NMR spectroscopy. The spectra should show the characteristic peaks for the pyrrolidinium cation and the absence of signals from the starting materials.

Causality Behind Experimental Choices:

  • Solvent Selection: Acetonitrile is a common choice due to its polarity, which facilitates the Sₙ2 reaction, and its relatively high boiling point, suitable for reflux conditions.

  • Stoichiometry: A slight excess of the alkylating agent can be used to ensure complete conversion of the N-methylpyrrolidine.

  • Purification: Washing with a non-polar solvent is crucial to remove non-ionic impurities. Recrystallization is the gold standard for obtaining a high-purity crystalline salt, which is essential for the subsequent anion exchange step.

Step 2: Anion Metathesis

The second step is an ion exchange reaction where the halide anion of the pyrrolidinium salt is replaced with the desired anion, in this case, TFSI. This is typically achieved by reacting the pyrrolidinium halide with a lithium or sodium salt of the target anion in a suitable solvent.

Experimental Protocol: Synthesis of [C₄mpyr][NTf₂]

  • Dissolution: Dissolve the purified [C₄mpyr]Br (1.0 equivalent) in deionized water. In a separate vessel, dissolve lithium bis(trifluoromethanesulfonyl)imide (Li[NTf₂]) (1.0-1.05 equivalents) in deionized water.

  • Metathesis Reaction: Combine the two aqueous solutions and stir vigorously at room temperature for several hours. The formation of the hydrophobic [C₄mpyr][NTf₂] will result in the formation of a second, denser liquid phase.

  • Phase Separation and Washing: Transfer the mixture to a separatory funnel and separate the lower ionic liquid phase. Wash the ionic liquid phase repeatedly with small portions of deionized water to remove any residual lithium bromide and unreacted Li[NTf₂]. The washing is complete when the aqueous phase shows a negative test for halide ions (e.g., with silver nitrate solution).

  • Drying: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period (24-48 hours) to remove any residual water.

  • Validation: The final product should be a clear, colorless to pale yellow liquid. Its purity should be confirmed by ¹H and ¹⁹F NMR spectroscopy. The water content should be determined by Karl Fischer titration to ensure it is below the acceptable limit for electrochemical applications (typically <10 ppm).

Causality Behind Experimental Choices:

  • Choice of Metathesis Salt: Lithium and sodium salts of the desired anion are commonly used due to their high solubility in water and the insolubility of the resulting halide salt in the ionic liquid phase.

  • Solvent System: Water is an effective solvent for the metathesis reaction as it readily dissolves the starting salts and facilitates the separation of the hydrophobic ionic liquid product.

  • Washing Step: This is a critical step to ensure the removal of inorganic salt impurities, which can significantly impact the electrochemical properties of the ionic liquid.

  • Drying: Water is a detrimental impurity in most electrochemical applications of ionic liquids. Rigorous drying under vacuum is essential to achieve the desired level of purity.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_quaternization Step 1: Quaternization cluster_metathesis Step 2: Anion Metathesis NMP N-Methylpyrrolidine Reaction1 Reflux NMP->Reaction1 AlkylHalide 1-Bromobutane AlkylHalide->Reaction1 Solvent1 Acetonitrile Solvent1->Reaction1 Product1 [C₄mpyr]Br Reaction1->Product1 Purification1 Filtration & Recrystallization Product1->Purification1 Validation1 NMR Spectroscopy Purification1->Validation1 Product1_meta [C₄mpyr]Br Validation1->Product1_meta Reaction2 Stirring at RT Product1_meta->Reaction2 LiNTf2 Li[NTf₂] LiNTf2->Reaction2 Solvent2 Water Solvent2->Reaction2 Product2 [C₄mpyr][NTf₂] Reaction2->Product2 Purification2 Washing & Drying Product2->Purification2 Validation2 NMR, Karl Fischer Purification2->Validation2

Caption: A two-step synthesis workflow for a typical pyrrolidinium-based ionic liquid.

Characterization and Physicochemical Properties: A Toolkit for Quality and Performance

Thorough characterization of pyrrolidinium-based ionic liquids is essential to ensure their purity and to understand their physical and electrochemical properties. This section outlines the key characterization techniques and the critical data they provide.

Structural and Purity Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for confirming the chemical structure of the synthesized ionic liquid and for assessing its purity.[8][9][10]

    • ¹H and ¹³C NMR: These spectra provide detailed information about the proton and carbon environments in the pyrrolidinium cation, confirming the success of the alkylation reaction. The absence of impurity peaks is a key indicator of purity.

    • ¹⁹F NMR: This is particularly important for ionic liquids containing fluorinated anions like TFSI. The chemical shift and the absence of other fluorine-containing species confirm the identity and purity of the anion.

  • Karl Fischer Titration: This is the standard method for quantifying the water content in the ionic liquid. Low water content is critical for applications requiring a wide electrochemical window and high stability.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid.[11][12][13][14] The onset of decomposition is a critical parameter, especially for high-temperature applications. Pyrrolidinium-based ILs with anions like TFSI typically exhibit high thermal stability, often exceeding 350-400 °C.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the ionic liquid, including the melting point (Tₘ), glass transition temperature (T₉), and any solid-solid phase transitions.[13][15] For many pyrrolidinium-based ILs, a glass transition is observed rather than a distinct melting point, which is characteristic of their amorphous nature at low temperatures.

Physicochemical and Electrochemical Properties
  • Viscosity: The viscosity of an ionic liquid is a measure of its resistance to flow and is a crucial parameter for applications involving mass transport. It is typically measured using a viscometer over a range of temperatures. As mentioned, viscosity generally increases with increasing alkyl chain length on the cation.

  • Ionic Conductivity: High ionic conductivity is essential for electrochemical applications. It is measured using an impedance spectrometer. Pyrrolidinium-based ILs with smaller cations and anions like FSI tend to have higher conductivities.

  • Electrochemical Window (EW): The EW defines the potential range over which the ionic liquid is electrochemically stable.[16][17][18][19][20] It is typically determined by cyclic voltammetry (CV) using inert electrodes (e.g., glassy carbon or platinum). The cathodic and anodic limits are defined as the potentials at which a significant increase in current is observed, indicating the reduction or oxidation of the ionic liquid. Pyrrolidinium-based ILs are known for their wide electrochemical windows, often exceeding 5 volts.[5][21]

Diagram of the Characterization Workflow:

CharacterizationWorkflow cluster_structure Structural & Purity Verification cluster_thermal Thermal Properties cluster_physico Physicochemical & Electrochemical Properties IL Synthesized Pyrrolidinium IL NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IL->NMR Confirms Structure & Purity KF Karl Fischer Titration IL->KF Quantifies Water Content TGA Thermogravimetric Analysis (TGA) IL->TGA Determines Thermal Stability DSC Differential Scanning Calorimetry (DSC) IL->DSC Identifies Phase Transitions Viscosity Viscometry IL->Viscosity Measures Resistance to Flow Conductivity Impedance Spectroscopy IL->Conductivity Measures Ion Transport EW Cyclic Voltammetry (CV) IL->EW Defines Electrochemical Stability

Caption: A comprehensive workflow for the characterization of pyrrolidinium-based ionic liquids.

The Enduring Legacy and Future Horizons

The discovery of pyrrolidinium-based ionic liquids marked a significant advancement in the field, providing a class of materials with a unique combination of high electrochemical stability, thermal robustness, and tunability. Their journey from a novel chemical curiosity to a cornerstone of modern electrochemistry is a testament to the power of rational design in materials science.

For researchers and drug development professionals, understanding the history, synthesis, and characterization of these ionic liquids is not merely an academic exercise. It is the foundation upon which new innovations are built. Whether it is in the development of safer, high-energy-density batteries, the design of novel drug delivery systems, or the creation of green and efficient catalytic processes, the principles that guided the discovery of pyrrolidinium-based ionic liquids continue to inspire the next generation of advanced materials. The future of this field undoubtedly lies in the continued exploration of new cation and anion combinations, the development of task-specific ionic liquids with tailored functionalities, and their integration into cutting-edge technologies that will shape our world.

References

  • MacFarlane, D. R.; Meakin, P.; Sun, J.; Amini, N.; Forsyth, M. Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases. J. Phys. Chem. B1999 , 103 (20), 4164–4170. [Link]

  • Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. Inorg. Chem.2023 , 62 (43), 17688–17697. [Link]

  • Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Molecules2021 , 26 (2), 398. [Link]

  • Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chem. Commun.2021 , 57 (5), 556-574. [Link]

  • Thermal behavior and heat capacities of pyrrolidinium-based ionic liquids by DSC. J. Chem. Thermodyn.2012 , 54, 133-140. [Link]

  • Investigating the Electrochemical Windows of Ionic Liquids. J. Electrochem. Soc.2016 , 163 (10), H3138-H3145. [Link]

  • N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts: Ionic solvents and solid electrolytes. Electrochim. Acta2003 , 48 (14-16), 2167-2173. [Link]

  • Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules2020 , 25 (7), 1537. [Link]

  • Recent advances in NMR spectroscopy of ionic liquids. Prog. Nucl. Magn. Reson. Spectrosc.2022 , 129, 1-27. [Link]

  • Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. J. Chem. Eng. Data2017 , 62 (11), 3764–3775. [Link]

  • Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. Int. J. Mol. Sci.2010 , 11 (4), 1816-1829. [Link]

  • Physical and Electrochemical Properties of N-Alkyl-N-methylpyrrolidinium Bis(fluorosulfonyl)imide Ionic Liquids: PY13FSI and PY14FSI. J. Phys. Chem. B2010 , 114 (49), 16311–16319. [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Processes2021 , 9 (2), 337. [Link]

  • The influence of alkyl chain branching on the properties of pyrrolidinium-based ionic electrolytes. Phys. Chem. Chem. Phys.2020 , 22 (32), 18012-18022. [Link]

  • NMR of ionic liquids. Annu. Rep. NMR Spectrosc.2019 , 96, 215-257. [Link]

  • Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chem. Mater.2011 , 23 (9), 2413–2421. [Link]

  • Pyr 1,x TFSI Ionic Liquids (x = 1–8): A Computational Chemistry Study. Molecules2020 , 25 (23), 5649. [Link]

  • Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. Am. J. Eng. Res.2021 , 10 (4), 84-92. [Link]

  • Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. Inorg. Chem.2023 , 62 (43), 17688–17697. [Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. J. Lab. Chem. Educ.2022 , 10 (1), 9-19. [Link]

  • NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Crystals2020 , 10 (10), 875. [Link]

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  • Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. Int. J. Mol. Sci.2010 , 11 (4), 1816-1829. [Link]

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  • Effect of the alkyl group on the synthesis and the electrochemical properties of N-alkyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquids. Electrochim. Acta2008 , 53 (28), 8268-8274. [Link]

  • Synthesis of N,N-butyl-d9-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. [Link]

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Methodological & Application

The Green Shift: Leveraging 1-Methyl-1-propylpyrrolidinium Bromide for Sustainable Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of greener and more sustainable chemical processes, the scientific community is increasingly turning its attention to ionic liquids (ILs) as viable alternatives to conventional volatile organic compounds (VOCs). Among these, 1-Methyl-1-propylpyrrolidinium bromide ([PMPL]Br) has emerged as a promising candidate, offering a unique combination of desirable physicochemical properties. This comprehensive guide delves into the practical applications of [PMPL]Br as a recyclable and efficient medium for a range of pivotal organic reactions, providing detailed protocols and insights for researchers, chemists, and drug development professionals.

Introduction: The Promise of a Greener Solvent

This compound belongs to the class of pyrrolidinium-based ionic liquids, which are salts with low melting points. Its key attributes, including negligible vapor pressure, high thermal stability, and excellent solvating power for a wide array of organic and inorganic compounds, position it as a superior choice for sustainable chemistry.[1][2] These properties not only mitigate the environmental and health hazards associated with volatile solvents but also open new avenues for enhanced reaction control and catalyst recycling.

Key Physicochemical Properties of this compound:

PropertyValue/DescriptionReference
CAS Number 608140-09-6[1]
Molecular Formula C₈H₁₈BrN[1]
Molecular Weight 208.14 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 107 °C[4]
Key Features Low volatility, high thermal stability, good solvation for polar compounds.[1][2]

This guide will explore the practical application of [PMPL]Br in three fundamental classes of organic reactions: base-catalyzed condensation, palladium-catalyzed cross-coupling, and its role as a phase-transfer catalyst.

Base-Catalyzed Condensation Reactions in [PMPL]Br

Base-catalyzed condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are cornerstones of carbon-carbon bond formation. The use of [PMPL]Br in these reactions can offer significant advantages, including enhanced reaction rates, simplified product isolation, and straightforward catalyst/solvent recycling.

Application Note: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation, a crossed aldol condensation, is a fundamental method for synthesizing chalcones, which are important intermediates in the synthesis of flavonoids and other biologically active compounds.[1] While direct protocols using [PMPL]Br as a solvent are emerging, the principles can be effectively demonstrated through methodologies employing functionalized ionic liquids as soluble supports, highlighting the beneficial role of the ionic liquid environment.[4]

Causality of Experimental Choices:

The use of an ionic liquid medium in the Claisen-Schmidt condensation provides a polar environment that can stabilize the charged intermediates of the reaction, potentially accelerating the rate of condensation. Furthermore, the non-volatile nature of the ionic liquid allows for reactions to be conducted at elevated temperatures without solvent loss, and its immiscibility with common organic solvents facilitates easy separation of the product.

Experimental Protocol: Synthesis of Amino Chalcones using an Ionic Liquid Supported Method

This protocol is adapted from a microwave-assisted liquid-phase synthesis of aminochalcones using an aldehyde-functionalized ionic liquid as a soluble support.[4] This approach showcases the utility of ionic liquids in facilitating clean reactions with high yields and easy purification.

Step 1: Immobilization of the Ketone

  • An aminoacetophenone is first attached to an aldehyde-functionalized ionic liquid support. This step transforms the ketone into a soluble, yet easily separable, form.

Step 2: Claisen-Schmidt Condensation

  • To the ionic liquid-supported aminoacetophenone, add the desired aromatic aldehyde.

  • The reaction can be carried out under microwave irradiation to accelerate the condensation.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Cleavage and Product Isolation

  • Upon completion, the chalcone product is cleaved from the ionic liquid support.

  • The product is then extracted using a suitable organic solvent (e.g., diethyl ether).

  • The ionic liquid, now freed from the product, can be recovered, purified, and reused.

Recyclability: The recovered aldehyde-functionalized ionic liquid can be reused multiple times with minimal loss of activity, demonstrating the economic and environmental benefits of this approach.[4]

Claisen_Schmidt_Workflow A Aminoacetophenone C IL-Supported Ketone A->C Immobilization B Aldehyde-functionalized Ionic Liquid Support B->C E Microwave-Assisted Condensation C->E D Aromatic Aldehyde D->E F IL-Supported Chalcone E->F Formation G Cleavage F->G H Chalcone Product G->H Extraction I Recovered IL Support G->I Recycling

Caption: Workflow for Ionic Liquid-Supported Chalcone Synthesis.

Application Note: Knoevenagel Condensation

The Knoevenagel condensation is another vital C-C bond-forming reaction, typically involving an active methylene compound and a carbonyl compound. Pyrrolidinium-based ionic liquids have been demonstrated to be highly effective, reusable catalysts for this transformation, particularly under solvent-free conditions.

Causality of Experimental Choices:

In this context, the pyrrolidinium ionic liquid acts as a basic catalyst, facilitating the deprotonation of the active methylene compound to form the reactive nucleophile. The ionic liquid's ability to dissolve the reactants and stabilize intermediates, coupled with the absence of a volatile solvent, makes for a highly efficient and green protocol.

Experimental Protocol: Solvent-Free Knoevenagel Condensation

This protocol is based on the use of a reusable pyrrolidinium base protic ionic liquid (PyrrIL) for the condensation of long-chain aldehydes with 1,3-dicarbonyl compounds.[3]

Step 1: Reactant and Catalyst Mixing

  • In a reaction vessel, combine the long-chain aldehyde (1 mmol), the active methylene compound (e.g., malononitrile or ethyl acetoacetate, 1.1 mmol), and the pyrrolidinium-based ionic liquid (10 mol%).

Step 2: Reaction

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by TLC.

Step 3: Product Isolation and Catalyst Recycling

  • Upon completion, add water to the reaction mixture.

  • The product, being insoluble in water, will precipitate and can be collected by filtration.

  • The aqueous layer, containing the dissolved ionic liquid catalyst, can be separated.

  • Evaporate the water from the aqueous layer under reduced pressure to recover the ionic liquid.

  • The recovered ionic liquid can be reused in subsequent reactions with no significant loss of activity.[3]

Quantitative Data Summary for Knoevenagel Condensation:

AldehydeActive Methylene CompoundProduct Yield (%)Recyclability (up to 4 cycles)Reference
DodecanalMalononitrile>90%Maintained high yield[3]
DecanalEthyl Cyanoacetate>85%Maintained high yield[3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are indispensable tools for the formation of C-C bonds in modern organic synthesis. The use of ionic liquids like [PMPL]Br as the reaction medium can facilitate catalyst recycling, a crucial aspect given the high cost and toxicity of palladium catalysts.

While specific literature detailing the use of this compound in Heck and Suzuki reactions is still emerging, the general principles of conducting these reactions in ionic liquids are well-established. The following protocols are based on established procedures for these reactions, with [PMPL]Br proposed as a green solvent alternative.

Application Note: The Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[2]

Proposed Experimental Protocol for Heck Reaction in [PMPL]Br:

Step 1: Catalyst and Reagent Preparation

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (as solvent).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and the base (e.g., K₂CO₃ or Et₃N, 2 equivalents).

Step 2: Reaction

  • Add the aryl or vinyl halide (1 equivalent) and the alkene (1.1-1.5 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitored by TLC or GC).

Step 3: Product Isolation and Catalyst/Solvent Recycling

  • Cool the reaction mixture to room temperature.

  • Extract the product with a non-polar organic solvent (e.g., hexane or diethyl ether). The ionic liquid and the palladium catalyst will remain in the ionic liquid phase.

  • Separate the organic layer and wash it with water to remove any residual ionic liquid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

  • The ionic liquid phase containing the catalyst can be washed with fresh organic solvent to remove any remaining product and then dried under vacuum for reuse.

Heck_Reaction_Workflow A Aryl/Vinyl Halide + Alkene C Heated Reaction Mixture A->C Add to B [PMPL]Br Pd Catalyst Base B->C D Product in Organic Solvent C->D Extraction E [PMPL]Br + Catalyst C->E Phase Separation E->B Recycle PTC_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase Nu_aq Nu⁻ (aq) QNu_org [PMPL]⁺Nu⁻ (org) Nu_aq->QNu_org Phase Transfer M_aq M⁺ (aq) RX_org R-X (org) RNu_org R-Nu (org) RX_org->RNu_org X_org X⁻ (org) QX_org [PMPL]⁺X⁻ (org) X_org->QX_org QNu_org->RNu_org Reaction QX_org->Nu_aq Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis.

Safety and Handling

While this compound is considered a "green" solvent due to its low volatility, it is still a chemical and should be handled with appropriate care. It may cause skin and eye irritation. [5]Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion and Future Outlook

This compound presents a compelling case as a versatile and environmentally benign solvent and catalyst for a variety of organic transformations. Its application in condensation reactions is well-documented, and its potential in palladium-catalyzed cross-coupling reactions and as a phase-transfer catalyst is significant. As the drive for sustainable chemistry intensifies, the adoption of such green solvents will be crucial in minimizing the environmental footprint of the chemical and pharmaceutical industries. Further research into expanding the scope of reactions in [PMPL]Br and optimizing recycling protocols will undoubtedly solidify its position as a key player in the green chemistry toolkit.

References

  • MDPI. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. [Link]

  • CD BioSustainable-Green Chemistry. This compound. [Link]

  • Wikipedia. Claisen-Schmidt condensation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • RSC Publishing. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. [Link]

  • Wikipedia. Heck reaction. [Link]

  • NIH. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]

  • Asian Journal of Chemistry. Synthesis of Amino Chalcones in Presence of Ionic Liquid as Soluble Support. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. [Link]

  • PubChem. This compound. [Link]

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Mastering the Purification of 1-Methyl-1-propylpyrrolidinium bromide: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Ionic Liquid Research

1-Methyl-1-propylpyrrolidinium bromide, a member of the pyrrolidinium-based ionic liquids (ILs), is a compound of significant interest across various scientific domains, including electrochemistry and organic synthesis.[1] Its utility as a phase transfer catalyst and electrolyte component is intrinsically linked to its purity.[2] Even trace impurities, such as unreacted starting materials, residual solvents, or degradation byproducts, can profoundly alter the physicochemical properties of the IL, leading to irreproducible experimental results and compromised device performance. This guide provides a detailed exploration of robust purification techniques for this compound, grounded in scientific principles and supported by established methodologies for analogous compounds.

Understanding the Impurity Profile

The purification strategy for any compound begins with a thorough understanding of its potential impurities. This compound is typically synthesized via the quaternization of 1-methylpyrrolidine with 1-bromopropane.

1-Methylpyrrolidine 1-Methylpyrrolidine Product This compound 1-Methylpyrrolidine->Product 1-Bromopropane 1-Bromopropane 1-Bromopropane->Product Solvent Acetonitrile (or other solvent) Solvent->Product

Figure 1. Synthesis of this compound.

Based on this synthesis, the primary impurities are likely to be:

  • Unreacted Starting Materials: Residual 1-methylpyrrolidine and 1-bromopropane.

  • Solvent Residues: Acetonitrile is a common solvent for this type of reaction.[3]

  • Colored Impurities: Often arise from side reactions or degradation, leading to a yellow or brownish hue in the crude product.

Purification Methodologies: From Simple Washes to Adsorbent Treatment

A multi-step approach is often necessary to achieve high purity. The following sections detail several effective techniques, ranging from basic to advanced.

Solvent Washing: A First-Line Defense

For the removal of non-polar impurities, such as residual 1-bromopropane and byproducts from starting material degradation, washing the crude product with a non-polar organic solvent is a simple and effective first step. As ionic liquids are generally insoluble in such solvents, the impurities are selectively partitioned into the wash solvent.

Rationale for Solvent Selection: Solvents like diethyl ether, ethyl acetate, and n-hexane are excellent choices due to their low polarity and volatility, which facilitates their subsequent removal.[3][4] Ethyl acetate and n-hexane have been shown to be effective in removing unreacted reagents in the synthesis of similar pyrrolidinium salts.[4]

Protocol 1: Solvent Washing of Crude this compound

  • Initial Isolation: After synthesis, remove the reaction solvent (e.g., acetonitrile) under reduced pressure using a rotary evaporator to obtain the crude solid or viscous liquid.

  • Solvent Addition: To the crude product in a flask, add a sufficient volume of diethyl ether or ethyl acetate to form a slurry (a 3:1 to 5:1 volume-to-mass ratio is a good starting point).

  • Agitation: Stir the slurry vigorously at room temperature for 30-60 minutes. This ensures intimate contact between the solvent and the ionic liquid, maximizing the extraction of impurities.

  • Separation:

    • If the product is a solid, collect it by vacuum filtration. Wash the solid on the filter with several portions of fresh, cold solvent.

    • If the product is a dense liquid, allow the mixture to settle and decant the solvent. Repeat the washing process 2-3 times.

  • Drying: Dry the washed product under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual volatile solvents.

Activated Carbon Treatment: Decolorization and Removal of Organic Impurities

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic molecules, particularly those responsible for coloration.[1] This technique is highly effective for purifying ionic liquid precursors and the final products themselves. A study on the purification of the closely related N-butyl-N-methylpyrrolidinium bromide (PYR14Br) demonstrated the efficacy of using activated charcoal in an aqueous solution.[5]

Rationale: The non-polar surface of activated carbon readily adsorbs organic impurities from a polar medium like water, where the ionic liquid is highly soluble.

Protocol 2: Aqueous Activated Carbon Treatment

  • Dissolution: Dissolve the crude or solvent-washed this compound in deionized water to create a concentrated solution (e.g., 50% w/w).

  • Adsorbent Addition: Add activated carbon powder to the aqueous solution. A typical starting ratio is 5-10% of the mass of the ionic liquid.

  • Adsorption: Heat the mixture to 60-80 °C and stir for 2-4 hours. The elevated temperature can enhance the diffusion and adsorption of impurities.

  • Filtration: While still warm, filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the activated carbon. A hot filtration can prevent premature crystallization if the solution is near saturation. The filtrate should be colorless. If color persists, a second treatment may be necessary.

  • Water Removal: Remove the water from the filtrate using a rotary evaporator.

  • Final Drying: Dry the resulting ionic liquid under high vacuum at 80-100 °C for at least 24 hours to remove residual water. The hygroscopic nature of bromide salts necessitates rigorous drying.[6]

cluster_0 Purification Workflow A Crude IL B Solvent Washing (e.g., Ethyl Acetate) A->B C Washed IL B->C D Dissolve in Water C->D E Activated Carbon Treatment (60-80°C) D->E F Hot Filtration E->F G Aqueous Solution of Pure IL F->G H Water Removal (Rotary Evaporation) G->H I High Vacuum Drying (80-100°C) H->I J High Purity IL I->J

Figure 2. General purification workflow for this compound.

Recrystallization: For Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be found. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures. This compound has a reported melting point of 107 °C, indicating it is a solid at room temperature and thus a candidate for recrystallization.[7]

Solvent Selection Strategy: The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. Conversely, an anti-solvent should be one in which the compound is insoluble. Common solvent/anti-solvent pairs for ionic liquids include polar solvents like isopropanol, ethanol, or acetonitrile paired with less polar anti-solvents like ethyl acetate or diethyl ether. For pyrrolidinium-based salts, high solubility has been noted in methanol, ethanol, and acetonitrile.[3]

Protocol 3: General Recrystallization Procedure

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the ionic liquid in various solvents (e.g., isopropanol, acetonitrile, ethanol) at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the ionic liquid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

Purity Assessment: A Multi-faceted Approach

Verifying the purity of the final product is a critical step. No single technique is sufficient; a combination of methods provides the most comprehensive assessment.

NMR Spectroscopy: The Gold Standard for Structural Integrity and Purity

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the ionic liquid and identifying proton- or carbon-containing impurities.

Expected ¹H NMR Chemical Shifts (in D₂O or DMSO-d₆): The chemical shifts can be influenced by the solvent.[8] Based on analogous structures, the following approximate shifts are expected:

  • Propyl Group:

    • CH₃ (triplet): ~0.9 ppm

    • CH₂ (sextet): ~1.7 ppm

    • N-CH₂ (triplet): ~3.2-3.4 ppm

  • Pyrrolidinium Ring:

    • N-CH₂ (multiplet): ~3.5-3.7 ppm

    • CH₂ (multiplet): ~2.2 ppm

  • Methyl Group:

    • N-CH₃ (singlet): ~3.0-3.1 ppm

Purity Determination: The absence of peaks corresponding to starting materials (e.g., 1-bromopropane signals around 3.4 ppm (t), 1.9 ppm (sextet), and 1.0 ppm (t)) and residual solvents (e.g., acetonitrile at ~2.1 ppm) is a strong indicator of purity. Quantitative NMR (qNMR) can also be employed for a precise determination of purity against a certified internal standard.

HPLC Analysis: Quantifying Ionic and Non-ionic Impurities

High-Performance Liquid Chromatography (HPLC) is a sensitive technique for detecting and quantifying impurities. For ionic liquids, which may lack a strong UV chromophore, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) with an Evaporative Light Scattering Detector (ELSD) or charged aerosol detector (CAD) are suitable. A HILIC method has been successfully developed for other pyrrolidinium cations.[9]

Table 1: Suggested HPLC Conditions (adapted from[9])

Parameter Condition
Column HILIC (e.g., TSK-GEL Amide-80)
Mobile Phase Acetonitrile/Aqueous buffer (e.g., ammonium formate) gradient
Detector ELSD, CAD, or low UV wavelength (if applicable)
Flow Rate 0.5 - 1.0 mL/min

| Column Temp. | 30-40 °C |

Karl Fischer Titration: Quantifying Water Content

Given the hygroscopic nature of bromide salts, quantifying the water content is crucial, especially for electrochemical applications. Karl Fischer titration is the standard method for accurately determining water content in ionic liquids.

Conclusion

The purification of this compound to a high degree of purity is an achievable and essential step for its reliable application in research and development. A systematic approach, beginning with solvent washing to remove bulk non-polar impurities, followed by activated carbon treatment to eliminate colored and trace organic contaminants, provides a robust pathway to a high-purity product. Recrystallization offers an alternative or additional step if the compound is crystalline and a suitable solvent system is identified. The purity of the final product must be rigorously verified using a combination of NMR spectroscopy, chromatography, and Karl Fischer titration to ensure the integrity and reproducibility of subsequent experimental work.

References

  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • CD BioSustainable-Green Chemistry. this compound. [Link]

  • RUA. (2022, November 14). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. [Link]

  • Passerini, S., et al. (2016). About the Purification Route of Ionic Liquid Precursors. ResearchGate. [Link]

  • MDPI. (2022). (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. [Link]

  • MDPI. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. [Link]

  • PubChem. this compound. [Link]

  • RSC Publishing. (2014). Hydrophilic interaction liquid chromatography for separation and determination of pyrrolidinium ionic liquid cations. Analytical Methods. [Link]

  • Wikipedia. 1-Bromopropane. [Link]

  • NIH. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. [Link]

  • ResearchGate. (2014). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. [Link]

  • Google Patents.PROCESS FOR EXTRACTING AND PURIFYING SODIUM BROMIDE.
  • Google Patents.Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells.
  • MDPI. (2020). Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. [Link]

  • ACS Publications. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. [Link]

  • PMC - NIH. (2020). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. [Link]

  • PubMed. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

Sources

Application Note: Formulation of 1-Methyl-1-propylpyrrolidinium Bromide Electrolytes with Additives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1-propylpyrrolidinium bromide ([MPPy][Br]) is a high-purity quaternary ammonium salt critical to the advancement of Zinc-Bromine Redox Flow Batteries (ZBBs) and Quasi-Solid State Electrolytes (QSSEs) . Unlike its fluorinated counterparts (e.g., TFSI, FSI) used in lithium-ion systems, the bromide anion variant serves a distinct dual role: it acts as a Bromine Complexing Agent (BCA) to stabilize reactive bromine species and as a phase-transfer catalyst in organic synthesis.

This guide provides a rigorous protocol for synthesizing, purifying, and formulating [MPPy][Br]-based electrolytes. It specifically addresses the integration of functional additives —such as dendrite suppressors and viscosity modifiers—to overcome the inherent limitations of the polybromide "Q-phase" (high viscosity) and zinc anode instability.

Synthesis and Purification Protocol

High-performance electrochemistry begins with purity.[1] Commercial grades of [MPPy][Br] often contain trace water or unreacted amines, which catalyze hydrogen evolution on Zinc anodes.[1]

Synthesis Workflow

Reaction: Nucleophilic substitution (quaternization) of N-methylpyrrolidine with 1-bromopropane.

  • Precursors:

    • N-methylpyrrolidine (99%, redistilled over CaH₂).

    • 1-Bromopropane (99%, redistilled).

    • Solvent: Acetonitrile (Anhydrous, HPLC grade) or Ethyl Acetate.[1]

    • Atmosphere: Dry Argon or Nitrogen.[1]

Step-by-Step Protocol:

  • Chilling: Place 1.05 molar equivalents of 1-bromopropane in a round-bottom flask containing acetonitrile (10 mL per gram of reactant). Chill to 0°C in an ice bath.

  • Addition: Dropwise add 1.0 molar equivalent of N-methylpyrrolidine under vigorous stirring. Note: The reaction is exothermic; slow addition prevents thermal degradation.

  • Reflux: Once addition is complete, heat the mixture to 70–80°C (reflux) for 24–48 hours under inert atmosphere.

  • Precipitation: [MPPy][Br] is a white solid at room temperature (MP ~140°C).[1] Cool the solution; if using ethyl acetate, the salt will precipitate spontaneously. If using acetonitrile, remove solvent via rotary evaporation until crystallization begins.[1]

Purification (The "Golden Standard")

Impure BCA leads to irreversible "sludge" formation in ZBBs.

  • Washing: Wash the crude solid 3x with cold diethyl ether or ethyl acetate to remove unreacted precursors.[1]

  • Recrystallization: Dissolve the salt in a minimum amount of hot ethanol or acetonitrile/ethyl acetate (1:1). Allow to cool slowly to 4°C.

  • Vacuum Drying: Dry the crystals at 60°C under high vacuum (<10 mbar) for at least 24 hours to remove lattice solvents.

  • Validation: Check purity via ¹H-NMR (D₂O) and Karl Fischer titration (<50 ppm water is the target).

Formulation A: Aqueous ZBB Electrolyte (Flow Battery)

In Zinc-Bromine batteries, [MPPy][Br] complexes with free bromine (


) generated during charging to form a dense, oily polybromide phase (

). This prevents

from vaporizing or self-discharging on the anode.

Challenge: The polybromide phase is highly viscous, leading to slow kinetics. Solution: Use additives to lower viscosity and suppress Zinc dendrites.[1]

Electrolyte Composition Table[1]
ComponentConcentrationFunctionMechanism
ZnBr₂ 2.0 – 3.0 MActive SpeciesSource of

and

redox couple.
[MPPy][Br] 0.5 – 1.0 MComplexing Agent (BCA)Forms

/

to sequester

.[1]
KCl or NH₄Cl 2.0 – 3.0 MSupporting ElectrolyteIncreases ionic conductivity; reduces internal resistance.[1]
ZnCl₂ 0.5 MAdditive (Viscosity)Disrupts hydrogen bonding network; lowers Q-phase viscosity.[1]
PEG-400 200 ppmAdditive (Dendrite)Adsorbs on Zn anode; promotes uniform plating (leveling agent).
Mixing Protocol (Sequential Addition)

Do not mix all solids at once. Exothermic hydration can degrade organic additives.[1]

  • Base Solvent: Start with deionized water (Type II, >10 MΩ·cm) at 60% of final volume.

  • Salt Dissolution: Add ZnBr₂ and KCl/NH₄Cl.[1] Stir until fully dissolved. The solution will be slightly acidic (pH ~4-5).

  • BCA Integration: Add the purified [MPPy][Br].[1] Stir until clear.

  • Additive Doping:

    • Add ZnCl₂ (if using).[1]

    • Add PEG-400 or surfactant additive as a pre-dissolved stock solution (1% w/v) to ensure rapid dispersion.

  • Adjustment: Adjust pH to 1.0–3.0 using HBr or HCl. Crucial: High pH (>3) causes ZnO precipitation; Low pH (<1) increases Hydrogen Evolution Reaction (HER).[1]

  • De-aeration: Sparge with Nitrogen for 20 minutes to remove dissolved oxygen.

Formulation B: Quasi-Solid State Gel Electrolyte (GPE)

For flexible electronics or safer zinc-ion batteries, [MPPy][Br] can be gelled.

Composition:

  • Host: PVDF-HFP (Poly(vinylidene fluoride-co-hexafluoropropylene)).[2]

  • Liquid Phase: [MPPy][Br] dissolved in Propylene Carbonate (PC) or used as a molten salt (if operating >140°C).[1]

  • Additive: Boron Nitride (BN) Nanosheets (Thermal stability/Mechanical strength).[1][3]

Protocol:

  • Dissolve PVDF-HFP in Acetone (10 wt%).[1]

  • Add [MPPy][Br] and Zn(TFSI)₂ (if dual salt) to the solution.[1]

  • Disperse BN nanosheets via ultrasonication (30 mins).

  • Cast onto a glass plate and evaporate acetone at room temperature, then vacuum dry at 60°C.

Visual Workflows

Synthesis and Purification Logic

SynthesisWorkflow Start Raw Materials (N-Me-Pyrrolidine + 1-Bromopropane) Reaction Reaction (Acetonitrile, 0°C -> 80°C Reflux) Start->Reaction 1:1.05 Ratio Crude Crude Precipitate (White/Off-white Solid) Reaction->Crude Cooling Wash Washing (Cold Diethyl Ether) Crude->Wash Filtration Recryst Recrystallization (Ethanol/EtOAc) Wash->Recryst Purification Dry Vacuum Drying (60°C, 24h, <10mbar) Recryst->Dry Final Pure [MPPy][Br] (<50ppm H2O) Dry->Final

Figure 1: Step-by-step synthesis and purification workflow to ensure electrochemical grade [MPPy][Br].

Electrolyte Formulation & Testing

FormulationLogic Base Base Electrolyte (ZnBr2 + KCl + Water) BCA_Add Add [MPPy][Br] (Complexing Agent) Base->BCA_Add Mix Homogenization (Stirring + N2 Sparge) BCA_Add->Mix Additives Functional Additives (PEG-400 / ZnCl2) Additives->Mix Doping Test_CV Cyclic Voltammetry (Redox Reversibility) Mix->Test_CV Test_EIS EIS (Ionic Conductivity) Mix->Test_EIS Test_Cell Full Cell Testing (Efficiency & Cycle Life) Test_CV->Test_Cell If Stable Test_EIS->Test_Cell

Figure 2: Logic flow for formulating the electrolyte and validating performance via electrochemical testing.

Analytical Validation

Every batch must be validated before cell assembly.[1]

  • Cyclic Voltammetry (CV):

    • Setup: 3-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

    • Scan Rate: 10–100 mV/s.[1]

    • Success Criteria: Distinct redox peaks for

      
       (-1.0V vs Ag/AgCl) and 
      
      
      
      (+1.1V vs Ag/AgCl). The ratio of anodic/cathodic peak currents (
      
      
      ) for bromine should be near 1.0, indicating reversible complexation.
  • Ionic Conductivity:

    • Measure via Electrochemical Impedance Spectroscopy (EIS) using a conductivity probe.[1]

    • Target: >50 mS/cm at 25°C for aqueous formulations.[1]

References

  • Synthesis & Properties: "The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials." National Institutes of Health (PMC).[1] Link

  • ZBB Application: "Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent." ResearchGate.[1] Link

  • Deep Eutectic Additives: "A Zinc–Bromine Battery with Deep Eutectic Electrolytes." Advanced Science. Link[1]

  • Additives & Safety: "Pyrrolidinium-Based Ionic Liquid Electrolyte with Organic Additive and LiTFSI for High-Safety Lithium-Ion Batteries." ResearchGate.[1] Link

  • General Synthesis: "this compound | C8H18BrN." PubChem. Link

Sources

Application Notes & Protocols for 1-Methyl-1-propylpyrrolidinium-Based Ionic Liquids in High-Performance Supercapacitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Pyrrolidinium-Based Ionic Liquids in Energy Storage

The rapid advancement of electronic devices and electric vehicles has spurred the demand for high-performance energy storage systems. Supercapacitors, with their high power density and long cycle life, are pivotal in this technological landscape. The electrolyte is a critical component that dictates the performance of a supercapacitor, and ionic liquids (ILs) have emerged as promising alternatives to conventional aqueous and organic electrolytes.[1][2] ILs are salts that are liquid below 100°C, possessing unique properties such as low volatility, high thermal stability, and a wide electrochemical stability window (ESW).[1][3]

This guide focuses on the application of 1-Methyl-1-propylpyrrolidinium ([PMPyrr]⁺ or Pyr₁₃⁺) based ionic liquids in supercapacitors. The [PMPyrr]⁺ cation is particularly interesting due to its contribution to a wide electrochemical window and good thermal stability.[1] However, the choice of the anion is equally crucial as it significantly influences the overall properties of the ionic liquid.[3]

While the topic specifies 1-Methyl-1-propylpyrrolidinium bromide, it is important to note that the bromide anion (Br⁻) has a relatively narrow electrochemical window, which limits its application in high-voltage supercapacitors.[4] The oxidation of bromide ions occurs at a relatively low potential, thus restricting the operational voltage of the supercapacitor and, consequently, its energy density.[5][6] Therefore, this guide will primarily focus on the more widely studied and higher-performing 1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PMPyrr][TFSI]), while providing a comparative context for the bromide variant.

Part 1: Physicochemical Properties and the Critical Role of the Anion

The performance of an ionic liquid as a supercapacitor electrolyte is governed by a combination of its physical and chemical properties. The ideal electrolyte should possess high ionic conductivity, a wide electrochemical stability window, high thermal stability, and be liquid over a broad temperature range.

The cation, in this case, 1-Methyl-1-propylpyrrolidinium, offers a stable chemical backbone. However, the anion dictates many of the key performance metrics. The table below compares the properties of this compound with its bis(trifluoromethanesulfonyl)imide (TFSI) counterpart.

PropertyThis compound1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PMPyrr][TFSI])
CAS Number 608140-09-6[7]464927-82-0
Molecular Formula C₈H₁₈BrN[7]C₁₀H₁₈F₆N₂O₄S₂
Molecular Weight 208.14 g/mol [7]420.38 g/mol
Melting Point 210 °C[7]-13 °C
Density 1.342 g/cm³[7]1.43 g/cm³
Ionic Conductivity Lower (due to higher viscosity and ion pairing)~4.92 mS/cm[1]
Electrochemical Window Narrow (~1.6 - 2.8 V)[4][5]Wide (~5.0 V)[1]

Causality behind Anion Choice:

  • Electrochemical Stability: The TFSI⁻ anion is significantly more resistant to oxidation than the Br⁻ anion. This allows for a much wider electrochemical stability window, enabling the supercapacitor to be charged to a higher voltage and thus store more energy (Energy ∝ V²).[1][3]

  • Physical State: The large and asymmetric nature of the TFSI⁻ anion disrupts crystal lattice formation, resulting in a much lower melting point and a wider liquid range compared to the bromide salt. This is crucial for applications in varying temperature environments.

  • Ionic Conductivity: While the smaller size of the bromide ion might suggest higher mobility, strong ion pairing with the cation can lead to higher viscosity and lower overall ionic conductivity. The delocalized charge on the larger TFSI⁻ anion leads to weaker ion pairing and better conductivity.

Part 2: Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and testing of a symmetric supercapacitor using a 1-Methyl-1-propylpyrrolidinium-based ionic liquid electrolyte.

Protocol 1: Electrolyte Preparation

This protocol describes the preparation of a 1 M solution of [PMPyrr][TFSI] in acetonitrile (ACN), a common co-solvent used to reduce viscosity and improve ionic conductivity.

Materials:

  • 1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PMPyrr][TFSI])

  • Acetonitrile (ACN), anhydrous

  • Glass vials

  • Magnetic stirrer and stir bars

  • Argon-filled glovebox

Procedure:

  • Drying: Dry the [PMPyrr][TFSI] under high vacuum at 100-120°C for at least 24 hours to remove any residual water. Water can significantly narrow the electrochemical window of the electrolyte.

  • Transfer to Glovebox: Transfer the dried ionic liquid and anhydrous acetonitrile into an argon-filled glovebox with low water and oxygen content (<1 ppm).

  • Mixing: In a clean, dry glass vial, add the desired amount of [PMPyrr][TFSI].

  • Dissolution: Slowly add the anhydrous acetonitrile to the vial while stirring with a magnetic stir bar until the ionic liquid is fully dissolved to the desired concentration (e.g., 1 M).

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent contamination.

Protocol 2: Electrode Slurry Formulation and Coating

This protocol details the preparation of an activated carbon-based electrode.

Materials:

  • Activated carbon (e.g., Maxsorb)[8]

  • Conductive carbon black (e.g., Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP)

  • Aluminum foil (current collector)

  • Mortar and pestle or planetary mixer

  • Doctor blade or film applicator

  • Vacuum oven

Procedure:

  • Dry Materials: Dry the activated carbon and carbon black in a vacuum oven at 120°C overnight to remove moisture.

  • Mixing: In a mortar or planetary mixer, combine the activated carbon, carbon black, and PVDF in a weight ratio of 8:1:1.

  • Homogenization: Grind or mix the powders until a homogenous mixture is obtained.

  • Slurry Formation: Slowly add NMP to the powder mixture while continuing to mix until a uniform, viscous slurry is formed. The consistency should be similar to that of honey.

  • Coating: Secure a piece of aluminum foil on a flat surface. Use a doctor blade or film applicator to coat the slurry onto the aluminum foil with a uniform thickness.

  • Drying: Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching: Once dry, punch out circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell).

Protocol 3: Symmetric Supercapacitor (CR2032 Coin Cell) Assembly

This protocol describes the assembly of a symmetric coin cell for electrochemical testing. All assembly steps should be performed in an argon-filled glovebox.

Materials:

  • Two identical activated carbon electrodes

  • Celgard separator

  • CR2032 coin cell components (case, spacer, spring, cap)

  • Prepared ionic liquid electrolyte

  • Coin cell crimper

Procedure:

  • Electrode Soaking: Place the two punched electrodes in a small dish and add a few drops of the ionic liquid electrolyte to each, allowing them to soak for about 20-30 minutes.

  • Assembly Stack:

    • Place the coin cell case on the crimper die.

    • Place one electrode in the center of the case, with the coated side facing up.

    • Add a few more drops of electrolyte onto the electrode surface.

    • Place the separator on top of the electrode, ensuring it is centered.

    • Add another drop of electrolyte onto the separator.

    • Place the second electrode on top of the separator, with the coated side facing down.

    • Place the spacer disc on top of the second electrode.

    • Place the spring on top of the spacer.

    • Place the cap on top of the spring.

  • Crimping: Carefully transfer the assembled cell to the coin cell crimper and crimp it to seal the cell.

  • Resting: Allow the assembled cell to rest for a few hours before electrochemical testing to ensure complete wetting of the electrodes by the electrolyte.

Coin_Cell_Assembly cluster_glovebox Inside Argon-filled Glovebox start Start Assembly case Place Case start->case electrode1 Insert First Electrode (coated side up) case->electrode1 electrolyte1 Add Electrolyte electrode1->electrolyte1 separator Place Separator electrolyte1->separator electrolyte2 Add Electrolyte separator->electrolyte2 electrode2 Insert Second Electrode (coated side down) electrolyte2->electrode2 spacer Add Spacer electrode2->spacer spring Add Spring spacer->spring cap Place Cap spring->cap crimp Crimp Cell cap->crimp

Caption: Workflow for CR2032 coin cell assembly.

Part 3: Electrochemical Characterization

After assembly, the supercapacitor's performance must be evaluated using various electrochemical techniques.[9][10][11] The most common methods are Cyclic Voltammetry, Galvanostatic Charge-Discharge, and Electrochemical Impedance Spectroscopy.

Electrochemical_Characterization cluster_outputs Performance Metrics start Assembled Coin Cell cv Cyclic Voltammetry (CV) - Determine potential window - Assess capacitive behavior start->cv gcd Galvanostatic Charge-Discharge (GCD) - Calculate specific capacitance - Determine ESR cv->gcd eis Electrochemical Impedance Spectroscopy (EIS) - Analyze internal resistance - Study ion diffusion kinetics gcd->eis capacitance Specific Capacitance (F/g) gcd->capacitance cycle Long-Term Cycling - Evaluate stability and capacitance retention eis->cycle stability Cycling Stability (%) cycle->stability energy Energy Density (Wh/kg) capacitance->energy power Power Density (W/kg) energy->power

Caption: Workflow for electrochemical characterization.

Cyclic Voltammetry (CV)
  • Purpose: To determine the electrochemical stability window of the electrolyte and observe the capacitive behavior of the cell.

  • Procedure: A potential is swept between two limits at a constant scan rate, and the resulting current is measured. For a supercapacitor, the CV curve should be close to a rectangular shape, indicating ideal capacitive behavior.

  • Interpretation: The potential window is the voltage range where no significant Faradaic (redox) reactions occur. The area enclosed by the CV curve is proportional to the stored charge.

Galvanostatic Charge-Discharge (GCD)
  • Purpose: To calculate the specific capacitance, energy density, and power density of the supercapacitor.

  • Procedure: The cell is charged and discharged at a constant current between the potential limits determined from the CV.

  • Calculations:

    • Specific Capacitance (C, in F/g): C = (I * Δt) / (m * ΔV)

      • I: discharge current (A)

      • Δt: discharge time (s)

      • m: mass of active material on one electrode (g)

      • ΔV: potential window during discharge (V)

    • Energy Density (E, in Wh/kg): E = (0.5 * C * (ΔV)²) / 3.6

    • Power Density (P, in W/kg): P = (E * 3600) / Δt

Electrochemical Impedance Spectroscopy (EIS)
  • Purpose: To investigate the internal resistance and ion transport phenomena within the supercapacitor.

  • Procedure: A small AC voltage is applied over a range of frequencies, and the impedance is measured.

  • Interpretation: The Nyquist plot obtained from EIS provides information about the equivalent series resistance (ESR) from the high-frequency intercept with the real axis, and the charge transfer resistance and ion diffusion from the semicircle and the low-frequency tail, respectively.

Part 4: Safety and Handling

While ionic liquids are generally considered less volatile and flammable than organic solvents, proper safety precautions are still necessary.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Handle ionic liquids in a well-ventilated area or a fume hood. Avoid inhalation and contact with skin and eyes.

  • Purity: Ionic liquids are hygroscopic and can absorb water from the atmosphere. Ensure they are properly dried and handled in an inert atmosphere (e.g., a glovebox) for high-performance applications.

  • Disposal: Dispose of ionic liquids and related waste according to local regulations.

Conclusion

1-Methyl-1-propylpyrrolidinium-based ionic liquids, particularly when paired with the TFSI anion, are highly effective electrolytes for high-performance supercapacitors. Their wide electrochemical window, good ionic conductivity, and thermal stability enable the fabrication of devices with high energy and power densities. While the bromide variant is of academic interest, its narrow potential window significantly limits its practical application in this field. The protocols and information provided in this guide offer a solid foundation for researchers to explore and optimize supercapacitor systems utilizing these advanced electrolytes.

References

  • Application of Ionic Liquids for Batteries and Supercapacitors - PMC. Available at: [Link]

  • Physical and Electrochemical Properties of N-Alkyl-N-methylpyrrolidinium Bis(fluorosulfonyl)imide Ionic Liquids: PY13FSI and PY14FSI | Request PDF - ResearchGate. Available at: [Link]

  • Electrical properties of 1-Butyl-1-methylpyrrolidinum Hexafluorophosphate Ionic Liquid doped Polymer Electrolyte | Zastita Materijala. Available at: [Link]

  • (PDF) Ionic liquid-based electrolyte in supercapacitors - ResearchGate. Available at: [Link]

  • Ionic Liquids for Supercapacitor Applications | Request PDF - ResearchGate. Available at: [Link]

  • Ionic Liquids Endowed with Novel Hybrid Anions for Supercapacitors | ACS Omega. Available at: [Link]

  • Binary ionic liquids hybrid electrolyte based supercapacitors with high energy & power density - PMC. Available at: [Link]

  • Proposed mechanism for reductive decomposition of the 1-methyl-1-butylpyrrolidinium (Pyr14) cation to (a) methylpyrrolidine and butyl radical, (b) dibutylmethylamine radical, and (c) butylpyrrolidine and methyl radical. - ResearchGate. Available at: [Link]

  • Evaluation of Structural and Electrochemical Properties of Supercapacitors with Graphene Electrodes and Hydrated Pure or Mixed [bmim]-Based Ionic Liquids via Molecular Dynamics - PMC. Available at: [Link]

  • Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries - MDPI. Available at: [Link]

  • Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery - Frontiers. Available at: [Link]

  • Impact of Chloride and Bromide Composition in Ionic Liquid/Water Electrolytes on the Electrochemical Performance of Graphene-Based Supercapacitors: A Molecular Dynamics Study | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations | Chemistry of Materials - ACS Publications. Available at: [Link]

  • Electrochemical characterization of supercapacitor. - ResearchGate. Available at: [Link]

  • Electrochemical characterization and calculation methods of supercapacitors - UMPSA-IR. Available at: [Link]

  • Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC - NIH. Available at: [Link]

  • Ionic liquid–solvent mixtures as supercapacitor electrolytes for extreme temperature operation - ResearchGate. Available at: [Link]

  • Electrochemical Evaluation of Choline Bromide-Based Electrolyte for Hybrid Supercapacitors - MDPI. Available at: [Link]

  • Comparative Study of Imidazolium- and Pyrrolidinium-Based Ionic Liquids: Thermodynamic Properties - ResearchGate. Available at: [Link]

  • Electrochemical windows of ionic liquids. | Download Table - ResearchGate. Available at: [Link]

  • Best practices for electrochemical characterization of supercapacitors. Available at: [Link]

  • Ionic liquid electrolyte selection for high voltage supercapacitors in high-temperature applications - Frontiers. Available at: [Link]

  • Electrochemical Characterizations of Electrode Materials for Supercapacitors. Available at: [Link]

  • Ion regulation of ionic liquid electrolytes for supercapacitors - Energy & Environmental Science (RSC Publishing). Available at: [Link]

  • Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Available at: [Link]

  • Novel Electrochemical Studies of Ionic Liquids - Allen J. Bard. Available at: [Link]

  • 2ES Supercapacitor Complete Electrochemical Characterization - YouTube. Available at: [Link]

  • (PDF) Analysis of the Composition of Bromide Anion Oxidation Products in Aqueous Solutions with Different pH via Rotating Ring-Disk Electrode Method - ResearchGate. Available at: [Link]

Sources

Application Note: Engineering Solid-State Electrolytes with 1-Methyl-1-propylpyrrolidinium Bromide ([C3mpyr][Br])

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for utilizing 1-Methyl-1-propylpyrrolidinium bromide ([C3mpyr][Br]) as a foundational matrix for Solid-State Electrolytes (SSEs). Unlike liquid ionic liquids, [C3mpyr][Br] exhibits Organic Ionic Plastic Crystal (OIPC) behavior.[1] It exists as a solid at room temperature but possesses rotational disorder (rotator phases) that facilitates significant ionic conductivity without the leakage risks of liquids.

Primary Applications:

  • Energy Storage: Solid-state Lithium-ion batteries (as a solid solvent for Li-salts).

  • Pharmaceuticals: Transdermal drug delivery systems (as a permeation enhancer/gelating agent).

  • Electrochemical Devices: Dye-sensitized solar cells (DSSCs).

Material Science & Mechanism

The OIPC Advantage

[C3mpyr][Br] is not merely a salt; it is a plastic crystal. In its "plastic" phase (typically occurring between solid-solid transition temperatures and the melting point), the pyrrolidinium cations rotate rapidly within the lattice. This rotation creates transient vacancies, allowing dopant ions (like


) to "hop" through the solid matrix.
Mechanism of Action
  • Rotational Disorder: The bulky pyrrolidinium ring rotates, lowering the energy barrier for ion migration.

  • Vacancy Hopping: Doping [C3mpyr][Br] with a second salt (e.g., LiTFSI or LiBr) disrupts the lattice, generating defects that serve as conduction pathways.

  • Thermal Stability: The bromide anion provides robust thermal stability (

    
    C), making it suitable for high-temperature operating environments where conventional carbonate electrolytes fail.
    
Ion Transport Pathway Diagram

IonTransport SolidPhase Crystalline Phase II (Ordered Lattice) Heating Thermal Energy / Doping SolidPhase->Heating Energy Input PlasticPhase Plastic Phase I (Rotational Disorder) Heating->PlasticPhase Phase Transition Vacancies Lattice Vacancies Created PlasticPhase->Vacancies Cation Rotation Conduction Ion Hopping (High Conductivity) Vacancies->Conduction Li+ Migration

Figure 1: Mechanism of conductivity enhancement in OIPCs. The transition to the plastic phase enables ion hopping.

Pre-Protocol: Material Preparation & Purification[2]

Critical Warning: [C3mpyr][Br] is hygroscopic. Water content


 ppm will destroy electrochemical windows and catalyze parasitic reactions.
Reagents Required:
  • This compound (Commercial grade or synthesized).

  • Acetonitrile (Anhydrous,

    
     ppm 
    
    
    
    ).
  • Ethyl Acetate (for washing).

  • Activated Charcoal (for decolorization, optional).

Purification Protocol (Recrystallization):
  • Dissolution: Dissolve crude [C3mpyr][Br] in minimal boiling anhydrous acetonitrile (

    
    C).
    
  • Filtration: If the solution is colored, treat with activated charcoal for 30 mins and filter while hot.

  • Crystallization: Add cold ethyl acetate dropwise until turbidity appears. Cool the mixture to

    
    C for 12 hours.
    
  • Isolation: Filter the white needle-like crystals under an inert atmosphere (Argon/Nitrogen).

  • Drying (Mandatory): Dry in a vacuum oven at

    
    C for 48 hours. Transfer directly to a glovebox.
    
    • QC Check: Karl Fischer titration must show water content

      
       ppm.
      

Protocol A: Synthesis of OIPC Solid Electrolyte (Melt-Mixing)

This protocol creates a pure solid electrolyte suitable for lithium metal batteries.

Target Composition: 90 mol% [C3mpyr][Br] : 10 mol% LiTFSI (or LiBr).

Step-by-Step Methodology:
  • Environment: Perform all steps in an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Weighing: Weigh stoichiometric amounts of dried [C3mpyr][Br] and the lithium salt dopant.

  • Physical Mixing: Grind the powders together in an agate mortar for 15 minutes to ensure intimate contact.

  • Melt-Fusion:

    • Transfer the powder mixture to a hermetically sealed glass vial.

    • Heat to

      
      C (above the melting point of pure [C3mpyr][Br] which is 
      
      
      
      C, but mixtures melt lower; adjust if necessary to achieve a clear melt).
    • Stir magnetically for 2 hours.

  • Quenching: Rapidly cool the vial on a metal plate to room temperature. This "freezes" the disordered structure, preventing phase separation.

  • Pelletizing: Grind the resulting solid and press into pellets (10 mm diameter, 200 MPa pressure) for conductivity testing.

Data Output Table: Expected Conductivity

Temperature (°C)Phase StateConductivity (

, S/cm)
25Solid (Phase II)

45Plastic (Phase I)

80Melt/Soft Solid

Protocol B: Polymer Composite Electrolyte (Membrane Casting)

For applications requiring mechanical flexibility (e.g., pouch cells or transdermal patches), the OIPC is embedded into a polymer matrix.

Matrix: Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP).

Workflow Diagram

SynthesisWorkflow Start Raw Materials (PVDF-HFP + [C3mpyr][Br]) Solvent Dissolve in Acetone/DMF (60°C Stirring) Start->Solvent Doping Add Li-Salt / Nanofillers (SiO2/TiO2) Solvent->Doping Homogenization Casting Solution Casting (Teflon Mold) Doping->Casting Viscous Slurry Evap Solvent Evaporation (Vacuum, 80°C, 24h) Casting->Evap Final Flexible SSE Membrane Evap->Final

Figure 2: Fabrication workflow for Polymer-OIPC composite membranes.

Detailed Protocol:
  • Solution Prep: Dissolve PVDF-HFP in Acetone (ratio 1:10 w/v) at

    
    C.
    
  • Electrolyte Addition: Add [C3mpyr][Br] and Li-salt to the solution.

    • Recommended Ratio: 50 wt% Polymer : 50 wt% OIPC mixture.

  • Homogenization: Stir for 4 hours. If adding ceramic fillers (e.g., 5 wt%

    
    ), sonicate for 30 minutes to disperse agglomerates.
    
  • Casting: Pour the viscous solution onto a Teflon substrate. Use a doctor blade to control thickness (target wet thickness: 200

    
    ).
    
  • Drying:

    • Step 1: Ambient drying for 2 hours (slow evaporation prevents pore formation).

    • Step 2: Vacuum drying at

      
      C for 24 hours to remove residual solvent.
      
  • Storage: Store in a desiccator.

Analytical Validation (Quality Control)

To ensure the electrolyte meets performance standards, perform the following characterizations:

Electrochemical Impedance Spectroscopy (EIS)
  • Setup: Sandwich the electrolyte pellet/membrane between two Stainless Steel (SS) blocking electrodes (SS/SSE/SS).

  • Parameters: Frequency range 1 MHz to 0.1 Hz; Amplitude 10 mV.

  • Analysis: The bulk resistance (

    
    ) is the intercept of the semi-circle with the real axis (
    
    
    
    ). Calculate conductivity:
    
    
    (Where L = thickness, A = contact area).
Linear Sweep Voltammetry (LSV)
  • Purpose: Determine Electrochemical Stability Window (ESW).

  • Setup: Li metal (Ref/Counter) / SSE / Stainless Steel (Working).

  • Scan: 2.0 V to 6.0 V vs

    
    .
    
  • Pass Criteria: No anodic current decomposition (

    
    ) below 4.5 V.
    
Thermal Analysis (DSC)
  • Purpose: Confirm OIPC phase transitions.

  • Observation: Look for endothermic peaks below the melting point. These indicate the solid-solid transition to the plastic phase (Phase II

    
     Phase I).
    

Note for Drug Development Professionals

While the above protocols focus on energy storage, [C3mpyr][Br] is investigated for transdermal drug delivery.

  • Role: It acts as a chemical permeation enhancer by disrupting the lipid bilayer of the stratum corneum.

  • Modification: For biological applications, Protocol B (Polymer Composite) is most relevant. Replace PVDF-HFP with biocompatible polymers like HPMC or PVA, and replace the Li-salt with the active pharmaceutical ingredient (API).

  • Toxicity: Ensure high purity. Pyrrolidinium salts generally show lower cytotoxicity than imidazolium equivalents, but dose-dependent studies are required.

References

  • Structure and Phase Behavior: Pringle, J. M., et al. "Organic ionic plastic crystals: recent advances." Journal of Materials Chemistry, 2010.[2]

  • Conductivity Enhancement: MacFarlane, D. R., & Forsyth, M. "Plastic crystal electrolytes for lithium-ion batteries." Advanced Materials, 2001.

  • Polymer Composites: Rikukawa, M., & Sanui, K. "Proton-conducting polymer electrolyte membranes based on hydrocarbon polymers." Progress in Polymer Science, 2000.

  • Synthesis & Properties: Ootahara, T., et al. "Efficient Exploration of Highly Conductive Pyrrolidinium-based Ionic Plastic Crystals Using Materials Informatics." ChemRxiv, 2024.

  • Electrochemical Stability: Yoon, H., et al. "Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes." Physical Chemistry Chemical Physics, 2015.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Effects of Water Contamination on 1-Methyl-1-propylpyrrolidinium Bromide Performance

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

Welcome to the dedicated technical guide for 1-Methyl-1-propylpyrrolidinium bromide ([C₃C₁pyrr][Br]). As a pyrrolidinium-based ionic liquid (IL), [C₃C₁pyrr][Br] offers a unique set of physicochemical properties, including good thermal stability and a wide electrochemical window, making it a valuable component in battery materials, catalysis, and organic synthesis.[1][2][3][4] However, its performance is intrinsically linked to its purity, with water being the most common and detrimental contaminant. This ionic liquid is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5]

This guide is structured to provide you with not just procedural steps but a deep, mechanistic understanding of how water contamination can compromise your experimental outcomes. We will move from frequently asked questions for rapid issue identification to in-depth troubleshooting guides and validated protocols to ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding water contamination in this compound.

Q1: Why is even a small amount of water a significant problem for my experiments?

A1: Water is not an inert spectator in most applications involving ionic liquids. Its presence can fundamentally alter the properties of [C₃C₁pyrr][Br] in several ways:

  • Electrochemical Impairment: Water has a much narrower electrochemical stability window than high-purity ionic liquids. Its electrolysis can occur at potentials required for your target reaction, leading to a dramatic reduction of the usable potential window at both anodic and cathodic limits.[6][7] This introduces parasitic currents and obscures the electrochemical behavior of your analyte.

  • Altered Physicochemical Properties: Water contamination can decrease the viscosity and increase the ionic conductivity of the IL.[1] While higher conductivity might seem beneficial, the uncontrolled and variable nature of this change leads to poor experimental reproducibility.

  • Chemical Reactivity: In synthetic applications, water can act as a competing nucleophile, leading to unwanted side products and reduced yields. It can also hydrolyze certain reagents or deactivate catalysts.

  • Structural Disruption: Water molecules can disrupt the intricate ion-ion interactions within the ionic liquid, affecting its solvent properties and its ability to stabilize specific transition states or dissolve certain materials.

Q2: What are the visible signs of water contamination in my [C₃C₁pyrr][Br]?

A2: While quantitative analysis is essential, you might observe qualitative indicators:

  • Decreased Viscosity: The ionic liquid may appear noticeably "thinner" or flow more easily than a fresh, dry sample.

  • Phase Separation: At very high contamination levels, or if the IL is mixed with a non-polar solvent, you might observe phase separation.

  • Inconsistent Results: The most reliable indicator is a decline in performance, such as shrinking electrochemical windows, drifting analytical signals, or falling reaction yields between experiments.

Q3: How should I properly store this compound to prevent water uptake?

A3: Due to its hygroscopic nature, stringent storage conditions are mandatory.[5] Store the ionic liquid in a tightly sealed container, preferably with a PTFE-lined cap. The container should be placed inside a desiccator or, for optimal protection, within an inert-atmosphere glove box (e.g., Argon or Nitrogen). Always store it in a cool, dry place.[8]

Q4: What is the gold-standard method for measuring water content?

A4: Karl Fischer Titration (KFT) is the universally accepted method for accurately determining water content in ionic liquids. It is highly sensitive and specific to water. We strongly recommend regular KFT analysis to validate the dryness of your IL before critical experiments.

Part 2: In-Depth Troubleshooting Guides

Use this section when you encounter a specific experimental issue.

Issue 1: Diminished or Unstable Electrochemical Window
  • Symptom: Your cyclic voltammogram shows a significant increase in current at potentials lower than the expected breakdown voltage of the IL. The usable potential window is narrower than specified in the literature.

  • Primary Cause: The presence of water leads to its electrolysis, masking the true electrochemical limits of the ionic liquid.[6] At the cathode, water is reduced to hydrogen gas and hydroxide ions. At the anode, it is oxidized to oxygen gas and protons.

start Reduced or Unstable Electrochemical Window q1 Quantify Water Content (Perform Karl Fischer Titration) start->q1 high_water Water Content > 100 ppm (or application threshold) q1->high_water High low_water Water Content < 100 ppm q1->low_water Low action_dry Dry the Ionic Liquid (See SOP 1) high_water->action_dry other_issues Investigate Other Contaminants (e.g., halide impurities, residual solvents) or Electrode Surface Issues low_water->other_issues retest Re-run Electrochemical Experiment action_dry->retest retest->q1 Still Unstable problem_solved Problem Resolved retest->problem_solved

Caption: Troubleshooting workflow for electrochemical issues.

Issue 2: Poor Yields or Side Products in Organic Synthesis
  • Symptom: A reaction known to proceed efficiently in an ionic liquid medium is giving low yields, or you are observing unexpected byproducts via NMR, GC-MS, or HPLC analysis.

  • Primary Cause: Water can act as a competing reactant, especially in reactions involving strong bases or nucleophiles. It can also alter the unique solvent environment of the IL, which may be crucial for achieving a specific reaction rate or selectivity.[2]

Water Water Contamination in [C₃C₁pyrr][Br] Electro Reduced Electrochemical Window Water->Electro Causes Electrolysis Physics Altered Physicochemical Properties Water->Physics Disrupts Ion Network Chem Compromised Reaction Integrity Water->Chem Acts as Reactant sub_node sub_node Parasitic Parasitic Currents sub_node->Parasitic Inaccurate Inaccurate Data sub_node->Inaccurate Electro->sub_node Leads to Visc Lower Viscosity Physics->Visc Cond Higher Conductivity Physics->Cond Repro Poor Reproducibility Physics->Repro Side Unwanted Side Products Chem->Side Yield Lower Reaction Yields Chem->Yield

Caption: Causal relationships of water contamination.

Part 3: Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating systems for managing water content.

SOP 1: Drying this compound

This procedure should be performed in a fume hood, with appropriate personal protective equipment (gloves, safety glasses).[8]

  • Objective: To reduce the water content of the ionic liquid to an acceptable level (typically <50 ppm) for sensitive applications.

  • Apparatus: Schlenk flask, high-vacuum pump (<1 mbar), oil bath or heating mantle, magnetic stirrer and stir bar, cold trap (optional but recommended).

  • Methodology:

    • Place the [C₃C₁pyrr][Br] into a clean, dry Schlenk flask with a magnetic stir bar. Do not fill the flask more than halfway.

    • Connect the flask to a high-vacuum line. If using a cold trap, ensure it is filled with liquid nitrogen or a dry ice/acetone slurry.

    • Begin stirring the ionic liquid at a moderate speed.

    • Slowly open the flask to the vacuum. Vigorous bubbling may occur as dissolved gases and highly volatile impurities are removed.

    • Once the initial outgassing subsides, begin gently heating the flask in an oil bath. Raise the temperature to 60-80°C. Caution: Do not exceed the thermal decomposition temperature of the ionic liquid. Pyrrolidinium-based ILs generally have good thermal stability.[4]

    • Continue drying under high vacuum with stirring and heating for at least 12-24 hours. The duration depends on the initial water content and the volume of the sample.

    • Validation: To stop the procedure, allow the flask to cool completely to room temperature before backfilling with an inert gas (e.g., Argon or Nitrogen). Do not expose the cold flask to air, as this will cause condensation.

    • Immediately transfer the dried IL to a sealed container inside a glove box and perform Karl Fischer titration (SOP 2) on a small aliquot to confirm the final water content.

SOP 2: Water Content Verification via Karl Fischer Titration
  • Objective: To accurately quantify the water content in the ionic liquid sample.

  • Principle: This is an iodometric titration. A reagent containing sulfur dioxide and iodine is titrated into the sample. In the presence of water, the iodine is reduced, causing a color change that is detected potentiometrically by the instrument.

  • Methodology:

    • Ensure the Karl Fischer titrator is calibrated and the reagents are fresh.

    • Inside a glove box or a dry environment, draw a precise volume or weigh a precise mass of the [C₃C₁pyrr][Br] sample using a gas-tight syringe or a clean, dry spatula.

    • Inject/add the sample directly into the titration cell.

    • Start the titration process according to the instrument's instructions.

    • The instrument will automatically calculate the water content, typically expressed in parts per million (ppm) or weight percentage.

    • Validation: Run a blank analysis (titrating the solvent without the sample) to ensure there is no background moisture contributing to the result. Run a certified water standard to verify the accuracy of the instrument and reagents.

Quantitative Data Summary

While specific data for [C₃C₁pyrr][Br] is proprietary or scattered, the general effect of water on the properties of pyrrolidinium-based ionic liquids is well-established. The following table provides an illustrative summary of expected changes.

PropertyHigh Purity IL (<50 ppm H₂O)Water Contaminated IL (>500 ppm H₂O)Causal Explanation
Electrochemical Window Wide (e.g., >4.5 V)Significantly ReducedElectrolysis of water occurs at lower potentials than the breakdown of the IL itself.[6]
Viscosity HigherLowerWater molecules disrupt the strong coulombic and van der Waals interactions between the ions, reducing flow resistance.
Ionic Conductivity ModerateHigherIncreased charge carrier mobility due to lower viscosity and the presence of mobile H⁺ and OH⁻ ions from water auto-dissociation.[1]
Experimental Reproducibility HighLowUncontrolled variations in water content lead to inconsistent physicochemical properties from one experiment to the next.

References

  • SAFETY DATA SHEET. (n.d.).
  • Understanding the Properties and Applications of Pyrrolidinium, 1-methyl-1-propyl-, Bromide (CAS 608140-09-6). (2026, January 28). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1-Methyl-1-propylpyrrolidin-1-ium Bromide | 608140-09-6. (n.d.). TCI EUROPE N.V.
  • MATERIAL SAFETY DATA SHEET. (2006, July 19). Suffolk Pest Control.
  • Methyl bromide. (n.d.). UNEP.
  • Safety Data Sheet. (2022, September 20). Iolitec.
  • This compound. (n.d.). CD BioSustainable-Green Chemistry.
  • Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (2025, August 10). ResearchGate.
  • ICSC 0109 - METHYL BROMIDE. (n.d.). INCHEM.
  • MEP: Bromine Complexing Agent for Batteries. (n.d.). ICL Industrial Products.
  • This compound, >99%. (n.d.). IoLiTec.
  • Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. (2024, September 10). MDPI.
  • Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. (2023, October 23). ACS Publications.
  • Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent. (2021, August 27). Semantic Scholar.
  • 1-Methyl-1-propylpyrrolidin-1-ium Bromide 608140-09-6. (n.d.). TCI Chemicals.
  • Pyrrolidinium Ionic Liquids. (n.d.). Alfa Chemistry.
  • The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. (n.d.). MDPI.
  • Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. (2017, October 9). ACS Publications.
  • This compound | C8H18BrN | CID 16719897. (n.d.). PubChem.
  • 1-Methyl-1-propylpyrrolidinium | C8H18N+ | CID 12059918. (n.d.). PubChem.
  • 1-Methyl-1-propylpiperidinium bromide | C9H20BrN | CID 60196385. (n.d.). PubChem.
  • Water in the Electrical Double Layer of Ionic Liquids on Graphene. (2023, May 10). ACS Nano.
  • Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. (n.d.).
  • Pyrrolidinium ionic liquids as effective solvents for lignin extraction and enzymatic hydrolysis of lignocelluloses. (n.d.). BioResources.
  • Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. (2025, October 16).
  • (PDF) Deposition and Dissolution of Lithium in 1-Methyl-1-methoxyethylpyrrolidinium Bis(fluorosulfonyl)amide Ionic Liquid Electrolyte with Different Compositions. (n.d.). ResearchGate.
  • BROMOMETHANE (methyl bromide) SYNTHESIS. (2018, July 12). YouTube.
  • (PDF) Electrochemical removal of bromate from drinking water. (n.d.). ResearchGate.

Sources

troubleshooting poor cycling performance with 1-Methyl-1-propylpyrrolidinium bromide electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Cycling Performance & Stability Reference Code: TSC-MPPyrBr-001

Introduction: The "Halide Ceiling" in Ionic Liquid Electrolytes

As researchers, we often turn to pyrrolidinium-based ionic liquids (ILs) for their exceptional thermal stability and wide electrochemical windows.[1] However, 1-Methyl-1-propylpyrrolidinium bromide (MPPyrBr) presents a unique challenge compared to its fluorinated cousins (e.g., MPPyr-TFSI or MPPyr-FSI).

If you are experiencing poor cycling performance, it is statistically likely you are hitting one of three specific barriers: Anodic Breakdown (The Bromide Ceiling) , Current Collector Corrosion , or Hygroscopic Instability . Unlike TFSI-based ILs which are stable up to ~5.0 V vs Li/Li⁺, the bromide anion (


) is redox-active and significantly limits your oxidative stability.

This guide moves beyond generic advice to target the specific electrochemistry of the MPPyrBr system.

Part 1: Diagnostic Logic & Workflow

Before altering your cell chemistry, use this logic flow to identify the failure mode based on your cycling data.

DiagnosticWorkflow Start Symptom: Poor Cycling Performance CheckVoltage Check Upper Cutoff Voltage Start->CheckVoltage HighVoltage > 3.5V vs Li/Li+ CheckVoltage->HighVoltage LowVoltage < 3.5V vs Li/Li+ CheckVoltage->LowVoltage CheckNoise Is there voltage noise/jitter? HighVoltage->CheckNoise CheckCoulombic Check Coulombic Efficiency (CE) LowVoltage->CheckCoulombic Corrosion FAILURE MODE A: Al Current Collector Corrosion (Br- attack) CheckNoise->Corrosion Yes RedoxShuttle FAILURE MODE B: Bromide Shuttle Effect (Self-discharge) CheckNoise->RedoxShuttle No LowCE Low CE (<98%) CheckCoulombic->LowCE HighCE High CE, but Capacity Fade CheckCoulombic->HighCE WaterImpurity FAILURE MODE C: Moisture Contamination (Hygroscopic Salt) LowCE->WaterImpurity Viscosity FAILURE MODE D: Transport Limitation (Poor Wetting/Viscosity) HighCE->Viscosity

Figure 1: Diagnostic logic tree for isolating failure modes in MPPyrBr electrolytes based on voltage profiles and efficiency data.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Anodic Instability & Corrosion

Q: My cell shows infinite charging or massive capacity decay when cycling above 3.8 V. Is the electrolyte decomposing?

A: Yes, but specifically the anion. Unlike the MPPyr cation, which is stable against reduction, the bromide anion (


) is susceptible to oxidation at relatively low potentials (~3.5–3.8 V vs Li/Li⁺ depending on the solvent).

The Mechanism:

  • Bromide Oxidation:

    
    
    
  • Aluminum Attack: If you are using an Aluminum current collector (standard for cathodes), the generated bromine species or the bromide ion itself can depassivate the

    
     layer, leading to pitting corrosion [1].
    

Corrective Action:

  • Immediate: Lower your upper cutoff voltage to 3.4 V . MPPyrBr is not suitable for high-voltage cathodes (NMC, LCO) unless used as a minor additive.

  • Hardware Change: Switch cathode current collectors from Aluminum to Carbon-coated Aluminum or Titanium foil to suppress halide corrosion.

  • Verification: Run the Linear Sweep Voltammetry (LSV) protocol (see Part 3) to define the exact oxidative limit in your specific solvent system.

Issue 2: High Overpotential & Poor Rate Capability

Q: The cell works at C/20 but fails instantly at C/2 or 1C. The internal resistance is huge.

A: This is a viscosity and wettability issue. MPPyrBr is a solid at room temperature (


) [2]. If you are using it dissolved in a solvent, the bulky Pyrrolidinium cation (

) increases viscosity significantly compared to simple salts like

. This leads to poor separator wetting and sluggish ion transport.

Corrective Action:

  • Thermal Management: Increase operating temperature to 40–50°C . This exponentially decreases viscosity and improves conductivity.

  • Separator Selection: Standard Polypropylene (Celgard) separators often have poor wettability with ionic liquid-based solutions. Switch to Glass Fiber (Whatman GF/D) or Ceramic-coated separators which have larger pore sizes and better affinity for viscous electrolytes.

  • Dilution: If MPPyrBr is the sole salt, ensure it is dissolved in a low-viscosity co-solvent (e.g., Acetonitrile or Propylene Carbonate) rather than used in a highly concentrated "water-in-salt" or "solvent-in-salt" regime unless necessary.

Issue 3: Irreproducible Results & "Jittery" Voltage

Q: Identical cells give different results. Some fail immediately, others cycle for a week.

A: Check your water content (ppm). MPPyrBr is extremely hygroscopic. Even "anhydrous" grades from suppliers can absorb significant moisture if opened outside a glovebox. Water reacts at the anode to form


 gas (causing "jittery" voltage profiles) and 

(increasing impedance).

Corrective Action:

  • Drying Protocol: You must dry the salt before every electrolyte preparation. (See Protocol B below).

  • Karl Fischer Titration: Do not trust the label. Verify water content is < 20 ppm before cycling.

Part 3: Essential Experimental Protocols

Protocol A: Electrochemical Stability Window (ESW) Determination

Do not rely on literature values. The ESW of MPPyrBr shifts based on the solvent and working electrode.

  • Setup: 3-Electrode Cell (Swagelok or Beaker).

    • WE: Platinum disk (inert) or Aluminum (to test corrosion).

    • CE: Platinum wire.

    • RE: Ag/Ag⁺ (non-aqueous) or Li metal ribbon.

  • Procedure:

    • OCV: Rest for 2 hours until stable.

    • Anodic Sweep: Scan from OCV to +5.0 V vs Li/Li⁺.

    • Scan Rate: 0.1 mV/s (slow scan is critical to detect onset of corrosion).

  • Analysis:

    • Define the breakdown voltage where current density exceeds 10 µA/cm² .

    • Note: If you see a sharp rise near 3.6–3.8 V, this is Br⁻ oxidation.

Protocol B: Purification & Drying of MPPyrBr

Mandatory for cycling stability.

  • Dissolution: Dissolve the commercial MPPyrBr salt in a minimal amount of dry acetonitrile.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove insoluble impurities (dust/polymer residues).

  • Recrystallization (Optional but recommended): Add dry ethyl acetate (antisolvent) to precipitate the salt.

  • Vacuum Drying:

    • Place the wet salt in a vacuum oven.

    • Step 1: 60°C for 12 hours (removes bulk solvent).

    • Step 2: 100°C for 24 hours at high vacuum (< 0.1 mbar).

    • Crucial: Transfer directly to an Argon glovebox without air exposure.

Part 4: Data Summary & Specifications

PropertyValue / CharacteristicImpact on Cycling
Cation Structure

(1-Methyl-1-propylpyrrolidinium)
High viscosity; Good reductive stability (compatible with Li metal).
Anion Structure

(Bromide)
Limits anodic stability (~3.8V) ; Corrosive to Al.
Melting Point ~140°C (Solid) [2]Must be dissolved or used in eutectic for RT cycling.
Water Sensitivity High (Hygroscopic)Requires <20 ppm water for stable SEI formation.
Al Compatibility PoorRequires C-coated Al or Ti current collectors.
Mechanism of Failure Visualization

FailureMechanism cluster_0 Electrolyte Bulk cluster_1 Cathode Interface (High Voltage) MPPyr MPPyr+ (Stable) Br Br- (Active) Oxidation Br- -> 1/2 Br2 + e- Br->Oxidation > 3.8V Corrosion AlBr3 Formation (Pitting/Dissolution) Oxidation->Corrosion Attacks Al2O3 layer AlFoil Aluminum Current Collector AlFoil->Corrosion

Figure 2: The "Bromide Attack" mechanism. At high voltages, bromide oxidation generates reactive bromine species that penetrate the passive oxide layer of aluminum current collectors, leading to rapid cell failure.

References

  • Corrosion of Aluminum Current Collectors in Lithium-Ion Batteries. Source: ResearchGate.[2][3] URL:[Link] (Note: While focusing on LiPF6, this establishes the baseline protocol for Al corrosion mechanisms which are accelerated by halide ions like Br-).

  • This compound Properties. Source: PubChem (NIH). URL:[Link]

  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids. Source: ACS Publications (Journal of Physical Chemistry B). URL:[Link] (Provides comparative methodology for determining ESW in ionic liquid systems).[4]

  • Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide. Source: Semantic Scholar / MDPI. URL:[Link] (Demonstrates the specific utility of Bromide-based organic salts in flow batteries vs. their limitations in static Li-ion cells).

Sources

strategies to enhance the ionic conductivity of 1-Methyl-1-propylpyrrolidinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Conductivity Enhancement & Electrochemical Optimization

Welcome to the [MPPy][Br] Technical Hub

You are likely here because you are encountering the fundamental thermodynamic barrier of 1-Methyl-1-propylpyrrolidinium bromide ([MPPy][Br]) : it is a solid at room temperature with negligible ionic conductivity in its pure crystalline state. Unlike its fluorinated cousins (like [MPPy][TFSI]), the bromide anion induces strong lattice energy/ordering.

To "enhance" its conductivity, we must disrupt this lattice or solvate the ions. This guide treats your experimental setup as a system to be debugged, focusing on Phase Engineering , Purity Management , and Solvation Dynamics .

Module 1: Phase Behavior & Baseline Conductivity

Ticket #001: "My material is solid at room temperature. Is this a batch error?"

Diagnosis: No. Pure [MPPy][Br] has a melting point between 140°C and 210°C (depending on crystal polymorph and trace water). In its solid state, ions are locked in a crystal lattice, resulting in conductivity


 S/cm.

Resolution Protocol: To measure or utilize ionic conductivity, you must transition the material into a disordered phase. You have three strategic options:

  • Thermal Activation: Operate above the melting point (

    
    ).
    
    • Pros: High conductivity (molten salt regime), no solvent window limitations.

    • Cons: High energy cost; bromide oxidation risk increases with temperature.

  • Solvation (Binary Electrolytes): Dissolve in high-dielectric organic solvents (PC, EC) or water.

    • Pros: Room temperature operation; tunable viscosity.

  • Polymer Integration: Immobilize in a Gel Polymer Electrolyte (GPE).

    • Pros: Leak-proof safety; mechanical stability.

Module 2: Solvation Strategies (Conductivity Enhancement)

Ticket #002: "I dissolved [MPPy][Br] in DMC, but conductivity is still poor (< 1 mS/cm)."

Diagnosis: You are experiencing Ion Pairing . Dimethyl Carbonate (DMC) has a low dielectric constant (


). It cannot effectively shield the strong electrostatic attraction between the Pyrrolidinium cation (

) and the Bromide anion (

). The ions exist as neutral pairs rather than free charge carriers.

Corrective Workflow: Switch to a high-permittivity solvent system. The goal is to maximize the dissociation constant (


).

Recommended Solvent Systems:

Solvent SystemDielectric Constant (

)
Viscosity (

)
Expected ResultApplication
Propylene Carbonate (PC) ~64HighGood dissociation, moderate mobility.General Electrochemistry
Acetonitrile (ACN) ~37Very LowHighest Conductivity. Analytical/Fast Kinetics
Water ~80LowHigh conductivity, but limited voltage window (1.23V).Redox Flow Batteries
PC : EC (1:1) MixedModerateBalanced dissociation and SEI formation.Li-ion Battery Research

The "Walden Plot" Check: If you plot


 vs. 

, your system should fall near the "ideal KCl line." If it falls significantly below, your ions are pairing up. Add Ethylene Carbonate (EC) to increase dielectric shielding.

Module 3: Purity & Impurity Management

Ticket #003: "My electrolyte is yellow, and the electrochemical window is narrower than expected."

Diagnosis: The yellow discoloration typically indicates the presence of oxidized impurities or residual reactants (like bromopropane) from synthesis. Furthermore, if your melting point is drastically lower than 140°C (e.g., ~100°C), your sample is likely hydrated .

  • Water Effect: Trace water increases conductivity initially (by lowering viscosity) but drastically reduces the electrochemical stability window (ESW), causing parasitic hydrogen evolution.

Purification Protocol (Self-Validating): Follow this workflow to restore the "White Crystal" standard required for accurate conductivity baselines.

PurificationProtocol Raw Raw [MPPy][Br] (Yellow/Off-White) Solvent Dissolve in Dry Acetonitrile/Ethanol Raw->Solvent Charcoal Activated Charcoal Treatment (Reflux) Solvent->Charcoal Remove Organics Filter Hot Filtration (Remove Charcoal) Charcoal->Filter Precip Recrystallization (Add cold Ethyl Acetate) Filter->Precip Induce Crystallization Dry Vacuum Dry (60°C, 24h, <1 mbar) Precip->Dry Remove Solvents Check Validation: Karl Fischer (<50 ppm) Color: White Dry->Check

Figure 1: Purification workflow to remove organic impurities and water, ensuring reliable conductivity measurements.

Module 4: Advanced Engineering (Gels & Composites)

Ticket #004: "Liquid electrolytes are leaking. Can I make a conductive solid-state separator?"

Diagnosis: You need a Gel Polymer Electrolyte (GPE) . Pure solid [MPPy][Br] is non-conductive, but when trapped in a polymer matrix with a plasticizer, it retains liquid-like mobility.

Formulation Strategy: Create a "Salt-in-Polymer" or "Gel" system.

  • Host: PVDF-HFP (Polyvinylidene fluoride-co-hexafluoropropylene).

  • Plasticizer: Propylene Carbonate (PC).[1]

  • Active Salt: [MPPy][Br].

Mechanism of Enhancement: The polymer chains provide mechanical structure. The PC plasticizes the polymer (lowering


) and solvates the [MPPy][Br]. The bromide ions move through the liquid-rich channels within the polymer matrix.

Optimization Logic:



  • Action: Increase PC content up to the mechanical stability limit (usually 60-70 wt%).

  • Action: Add nanofillers (e.g.,

    
     or 
    
    
    
    ). These fillers disrupt polymer crystallization and create high-mobility pathways at the ceramic-polymer interface.

Summary of Troubleshooting Metrics

SymptomProbable CauseCorrective Action
Solid at RT Intrinsic property (

).
Dissolve in PC/EC or heat.
Low Conductivity Ion pairing (low

solvent).
Switch to high

solvent (PC, Water, DMSO).
Yellow Color Organic impurities.[2]Activated charcoal recrystallization (see Fig 1).
Bubbling at < 2V Water contamination.Vacuum drying (

trap); Karl Fischer titration.
High Viscosity Large cation size / H-bonding.Add Acetonitrile (if volatile is allowed) or heat to 60°C.

References

  • Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Source: Lawrence Berkeley National Laboratory (OSTI). Context: Baseline physical properties of pyrrolidinium cations.

  • This compound (PubChem Compound Summary). Source: National Center for Biotechnology Information. Context: Molecular weight, component compounds, and safety data.

  • Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. Source: ACS Publications (J. Chem. Eng. Data). Context: Thermal stability and phase behavior of [MPPy] cations. [1][3][4][5][6]

  • Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids. Source: PubMed (NIH). Context: Mechanism of water-induced conductivity enhancement and viscosity reduction.

  • Effect of water on the transport properties of protic and aprotic imidazolium ionic liquids. Source: RSC Publishing (Phys. Chem. Chem. Phys.). Context: General principles of dilution and ion dissociation applicable to ILs.

Sources

mitigating corrosion in battery components with 1-Methyl-1-propylpyrrolidinium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-1-propylpyrrolidinium Bromide (MPPgBr) Subject: Mitigating Corrosion & Optimizing Electrolyte Stability in Electrochemical Systems Current Status: Operational | Version: 2.4 (2025-Update)

Welcome to the Technical Support Hub

Role: Senior Application Scientist Context: You are investigating This compound (MPPgBr) . While often utilized in organic synthesis, its critical electrochemical application lies in Zinc-Bromine Flow Batteries (ZBFB) as a Bromine Complexing Agent (BCA) and as a corrosion inhibitor in aqueous acidic/alkaline electrolytes.

This guide addresses the dual-mechanism of corrosion mitigation:

  • Sequestration (ZBFB): Preventing self-discharge (corrosion) of Zinc anodes by locking active bromine into a non-corrosive polybromide phase.

  • Adsorption (General): Forming a protective cationic film on current collectors (Al, Cu, Steel) to block corrosive anion attack.

Part 1: Material Handling & Preparation (The Foundation)

WARNING: MPPgBr is hygroscopic. Improper handling leads to water uptake, which alters ionic conductivity and creates unpredictable corrosion baselines.

Q: My MPPgBr salt has clumped or appears "wet." Is it degraded?

A: Likely not degraded, but it has absorbed atmospheric moisture.

  • Diagnosis: MPPgBr is a solid at room temperature (Melting Point ~140–210°C depending on purity/hydrate form). If it appears sticky or liquid-like, it is hydrated.

  • Troubleshooting Protocol:

    • Vacuum Drying: Place the salt in a vacuum oven at 60–80°C for 12–24 hours under dynamic vacuum.

    • Verification: Perform a Karl Fischer titration. Water content must be < 50 ppm for non-aqueous applications (Li-ion/Li-O2). For aqueous ZBFB, this is less critical, but precise massing requires a dry starting material.

    • Storage: Store in a desiccator or Argon-filled glovebox.

Q: How do I prepare a stable electrolyte solution for corrosion testing?

A: Stability depends on the solvent system.

  • For Aqueous Systems (ZBFB/Inhibitor Testing): Dissolve MPPgBr directly in deionized water or the supporting acid (e.g., 1M HCl). It is highly soluble.[1][2]

  • For Non-Aqueous Systems: MPPgBr has limited solubility in low-polarity carbonates. Use high-dielectric solvents like Propylene Carbonate (PC) or mix with other Ionic Liquids (e.g., MPPg-TFSI) if using as a dual-salt additive.

Part 2: Zinc-Bromine Flow Battery (ZBFB) Optimization

Core Mechanism: In ZBFBs, free Bromine (


) generated at the cathode can cross over to the anode and corrode the deposited Zinc (Self-Discharge).[1] MPPgBr mitigates this by binding 

.
Q: I am observing phase separation in my flow battery tank. Is this a failure?

A: No, this is the intended mechanism , but it must be controlled.

  • Explanation: MPPgBr acts as a Bromine Complexing Agent (BCA).[3][4] It reacts with generated bromine to form an oily, water-immiscible "polybromide" phase (

    
    ).
    
  • The Fix:

    • Ideal State: The polybromide phase should sink to the bottom of the reservoir (higher density) and be pumped separately or emulsified depending on your stack design.

    • Failure Mode: If the phase precipitates as a solid or becomes too viscous to pump, your molar ratio is incorrect.

    • Optimization: Maintain a ratio of [MPPgBr] : [ZnBr2] between 1:2 and 1:3 . If viscosity is too high, add a co-solvent or a secondary BCA like MEM-Br (N-methyl-N-ethylmorpholinium bromide) to lower the polybromide viscosity.

Visualizing the Mitigation Mechanism (ZBFB)

ZBFB_Mechanism cluster_legend Mitigation Pathway Cathode Cathode (Br- -> Br2) Br2_Free Free Br2 (Corrosive) Cathode->Br2_Free Charging Complex Polybromide Phase (Q-Br3 / Q-Br5) (Immiscible Oil) Br2_Free->Complex Complexation w/ MPPg Corrosion Self-Discharge (Zn + Br2 -> ZnBr2) Br2_Free->Corrosion Diffusion (Unmitigated) MPPg MPPgBr (BCA Additive) MPPg->Complex Sequestration Anode Zinc Anode Complex->Anode Blocked Diffusion Corrosion->Anode Attacks

Caption: Figure 1. Mechanism of MPPgBr in Zinc-Bromine batteries. The cation sequesters free bromine into a dense phase, preventing it from diffusing to and corroding the Zinc anode.

Part 3: General Corrosion Inhibition (Aluminum/Steel)

Context: Using MPPgBr as an additive in acidic cleaning or aqueous electrolytes to protect current collectors.

Q: How do I confirm that MPPgBr is actually protecting the metal surface?

A: You must perform Tafel Extrapolation Analysis . Do not rely solely on weight loss, as it lacks time-resolution.

Protocol: Electrochemical Determination of Inhibition Efficiency

Objective: Quantify the reduction in corrosion current (


) on Aluminum or Steel.

Equipment: Potentiostat, 3-Electrode Cell (Working: Al/Steel, Counter: Pt/Graphite, Ref: Ag/AgCl).

Steps:

  • Surface Prep: Polish the working electrode (SiC paper up to 2000 grit), degrease with ethanol, and dry.

  • OCP Stabilization: Immerse electrode in the electrolyte (with and without MPPgBr). Wait 30–60 mins until Open Circuit Potential (OCP) stabilizes (drift < 2mV/5min).

  • Tafel Polarization:

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 0.5 mV/s (Slow scan is crucial for steady-state).

  • Analysis:

    • Plot Log(Current Density) vs. Potential (Voltage).

    • Extrapolate the linear regions of the anodic and cathodic branches to their intersection.

    • Read the

      
        (Corrosion Current) at the intersection.
      

Calculation:



Troubleshooting Tafel Data
ObservationProbable CauseCorrective Action
No Linear Region Scan rate too fast or IR-drop high.Reduce scan rate to 0.1 mV/s; enable IR-compensation on potentiostat.
Anodic Shift MPPgBr is acting as an Anodic inhibitor.This indicates the cation is blocking active dissolution sites. This is a positive result.
Noise at OCP Electrode surface not stable.Increase OCP hold time; ensure shielding from electrical noise (Faraday cage).
Pitting (Sudden Current Spike) Bromide attack (if potential is high).CRITICAL: In Al-based systems, Bromide (

) can cause pitting above the breakdown potential (

). Ensure your operating voltage stays below

for Al in Bromide media (~ -0.5V vs SCE depending on pH).

Part 4: FAQs - Advanced Troubleshooting

Q: Can I use MPPgBr in Lithium-Ion Batteries (LIBs)? A: Proceed with extreme caution. While the pyrrolidinium cation is stable (up to ~5.0V vs Li/Li+), the bromide anion is electrochemically active at ~3.5V vs Li/Li+.

  • Risk: The bromide will oxidize to bromine (

    
    ), which can shuttle and self-discharge the cell or react with the cathode.
    
  • Exception: This is desirable only in Li-Air/Li-O2 batteries where Br acts as a "Redox Mediator" to lower the charging overpotential. If you are not designing a redox-mediated cell, switch to MPPg-TFSI or MPPg-FSI .

Q: The color of my electrolyte changed from clear to yellow/orange. Why? A: This indicates the presence of free Bromine (


 or 

)
.
  • In ZBFB: This is normal during charging.

  • In Static Tests: This indicates oxidation of the bromide anion. If this occurred without applied current, check for strong oxidizers in your solution (e.g., Nitric acid, Peroxides).

References

  • Zinc-Bromine Flow Battery Chemistry

    • Source: Rajarathnam, D. et al. "The Zinc/Bromine Flow Battery: Fundamentals and Historical Background." Journal of The Electrochemical Society, 163(1), A5140.
    • URL:[Link]

  • Pyrrolidinium Cations as Corrosion Inhibitors

    • Source: Qiang, Y. et al. "Understanding the inhibition mechanism of pyrrolidinium-based ionic liquids for aluminum corrosion in HCl." Journal of Molecular Liquids, 2021.
    • URL:[Link]

  • Bromide Complexing Agents (BCA)

    • Source: Suresh, S. et al. "Review on bromine complexing agents for zinc-bromine flow battery." International Journal of Hydrogen Energy, 2020.
    • URL:[Link]

  • Electrochemical Stability Windows (ESW)

    • Source: Appetecchi, G.B. et al. "Chemical and electrochemical properties of pyrrolidinium-based ionic liquids." Electrochimica Acta, 2006.
    • URL:[Link]

Sources

Technical Support Center: Thermal Decomposition of 1-Methyl-1-propylpyrrolidinium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of the thermal decomposition products of 1-Methyl-1-propylpyrrolidinium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the thermal degradation of this ionic liquid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to Thermal Decomposition Pathways

The thermal decomposition of this compound is primarily governed by two competing reaction mechanisms: the Hofmann elimination and the bimolecular nucleophilic substitution (SN2) reaction , often referred to as a reverse Menshutkin reaction in the context of ionic liquids. The prevalence of each pathway is influenced by factors such as temperature, heating rate, and the presence of impurities.

Understanding these pathways is critical for interpreting your analytical data correctly. The following diagram illustrates the expected major decomposition routes.

G cluster_hofmann Hofmann Elimination (E2) cluster_sn2 Reverse Menshutkin (SN2) 1-Methyl-1-propylpyrrolidinium_bromide This compound 1-Methylpyrrolidine 1-Methylpyrrolidine 1-Methyl-1-propylpyrrolidinium_bromide->1-Methylpyrrolidine Major Propene Propene 1-Methyl-1-propylpyrrolidinium_bromide->Propene Major 1-Propylpyrrolidine 1-Propylpyrrolidine 1-Methyl-1-propylpyrrolidinium_bromide->1-Propylpyrrolidine Minor Methyl_bromide Methyl Bromide 1-Methyl-1-propylpyrrolidinium_bromide->Methyl_bromide Minor 1-Bromopropane 1-Bromopropane 1-Methyl-1-propylpyrrolidinium_bromide->1-Bromopropane Minor Pyrrolidine 1-Methylpyrrolidine 1-Methyl-1-propylpyrrolidinium_bromide->Pyrrolidine Minor HBr Hydrogen Bromide 1-Methylpyrrolidine->HBr Proton Transfer G cluster_prep Sample Preparation cluster_thermal Thermal Analysis cluster_separation Product Identification cluster_structural Structural Confirmation Sample_Drying Dry Ionic Liquid (High Vacuum, 70°C) TGA Thermogravimetric Analysis (TGA) Sample_Drying->TGA Determine_T_onset Determine Onset Decomposition Temperature TGA->Determine_T_onset Py_GC_MS Pyrolysis-GC-MS Determine_T_onset->Py_GC_MS Inform Pyrolysis Temp. Identify_Products Identify Volatile Products (MS Library Search) Py_GC_MS->Identify_Products NMR NMR of Decomposition Residue/Fractions Identify_Products->NMR Guide NMR Analysis Confirm_Structure Confirm Structure of Non-volatile Products NMR->Confirm_Structure

Technical Support Center: Thermal Stability & Handling of 1-Methyl-1-propylpyrrolidinium bromide

[1]

Product Code: [MPPyr][Br] / [C3mpyr][Br] / [P13][Br] CAS: 608140-09-6 Support Level: Tier 3 (Advanced Research & Development)[1]

Welcome to the Technical Support Center

You are accessing the advanced engineering guide for 1-Methyl-1-propylpyrrolidinium bromide . This document is designed for researchers observing unexpected phase behaviors, thermal degradation, or electrochemical anomalies.[1] Unlike inert solvents, this Ionic Liquid (IL) exhibits dynamic thermal sensitivity dependent on purity, atmosphere, and time-at-temperature.[1]

Module 1: Thermal Operating Limits (The "Safe Zone")

User Query: "What is the maximum temperature I can run this IL before it degrades?"

Technical Response: Do not rely solely on "Onset Temperature" (

Dynamic StabilityIsothermal Stability1
ParameterValue (Anhydrous)Context
Melting Point (

)
~210°C (High Purity)Critical Note: Commercial grades (98%) often melt at 107–140°C due to trace water or isomeric impurities acting as plasticizers.[1]

(Dynamic)
~250–260°CMeasured at 10°C/min ramp under

.[1] Decomposition begins immediately after melting.[1]

(Isothermal)
< 180°CRecommended limit for experiments > 1 hour.
Flash Point N/ADecomposes before boiling.[1]
The "Bromide Penalty"

Users transitioning from fluorinated ILs (like [MPPyr][TFSI]) often overestimate the stability of [MPPyr][Br].[1]

  • The Issue: The Bromide anion (

    
    ) is a strong nucleophile.[1][2]
    
  • The Consequence: At high temperatures,

    
     attacks the cation, reversing the synthesis reaction (Reverse Menschutkin).[1] This happens at temperatures 100°C lower  than non-nucleophilic anions like 
    
    
    or
    
    
    .[1]
Module 2: Decomposition Diagnostics

User Query: "My ionic liquid turned brown/black. What happened?"

Troubleshooting Protocol: If your [MPPyr][Br] has darkened, it has undergone thermal degradation.[1] This is irreversible. Use the mechanism below to diagnose the specific failure mode.

Visualizing the Failure Mechanism

The following diagram illustrates the primary decomposition pathway (Nucleophilic Substitution) versus the secondary pathway (Elimination).[1]

DecompositionIL[MPPyr][Br](Ionic Liquid)HeatHeat (>200°C)IL->HeatSN2Nucleophilic Attack (SN2)(Br- attacks Methyl group)Heat->SN2Primary Path(Dominant)E2Hofmann Elimination(Basic conditions)Heat->E2Secondary Path(High T)MeBrMethyl Bromide (Gas)(Toxic/Ozone Depleting)SN2->MeBrPropPyrN-Propylpyrrolidine(Volatile Liquid)SN2->PropPyrAlkenePropene + AmineE2->AlkeneHBrHBr (Acidic Gas)E2->HBr

Figure 1: Thermal decomposition pathways of [MPPyr][Br].[1] The primary failure mode is the nucleophilic attack of the bromide anion on the methyl group.[1]

Diagnostic Symptoms:

  • Mass Loss (TGA): Sharp weight loss near 250°C indicates the release of Methyl Bromide gas.[1]

  • Smell: A "fishy" or amine-like odor indicates the presence of N-propylpyrrolidine (a breakdown product).[1]

  • Acidity: If Hofmann elimination occurs (Pathway 2), the residue will become acidic due to HBr formation.[1]

Module 3: Phase Behavior & Impurity Management

User Query: "The datasheet says MP is 210°C, but my sample is liquid at 100°C (or room temp). Is it bad?"

Root Cause Analysis: You are likely experiencing Hygroscopic Depression .[1] [MPPyr][Br] is extremely hygroscopic.[1]

  • Mechanism: Water molecules disrupt the crystal lattice (Coulombic forces), acting as a potent plasticizer.[1]

  • Data: A water content of just 2-3 wt% can depress the melting point by over 100°C, turning the solid salt into a room-temperature liquid or a "slush."[1]

Purification Protocol (Drying)

To restore the material to its solid, high-purity state:

  • Vacuum Drying: Apply high vacuum (< 1 mbar).[1]

  • Temperature: Heat to 80–100°C (Do not exceed 120°C to avoid incipient decomposition).

  • Duration: Minimum 24 hours.

  • Verification: The sample should resolidify into a white crystalline powder. If it remains liquid after this protocol, it is likely chemically degraded (see Module 2).[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use [MPPyr][Br] as an electrolyte for Lithium/Magnesium batteries?

  • Yes, but with caveats. While pyrrolidinium cations are electrochemically stable (Cathodic limit ~ -3.0 V vs Fc/Fc+), the Bromide anion is easily oxidized (Anodic limit ~ +1.0 V vs Fc/Fc+).[1]

  • Warning: Do not use with high-voltage cathodes (> 4.0 V vs Li/Li+). The Br- will oxidize to

    
     or 
    
    
    , causing electrolyte discoloration and shuttle currents.[1]

Q2: I see a "pre-step" weight loss in TGA at 100°C. Is this decomposition?

  • No. This is almost certainly water desorption .[1]

  • Action: Run an isothermal hold at 110°C for 30 minutes in your TGA program before ramping to higher temperatures to separate the water signal from the decomposition signal.

Q3: How does temperature affect viscosity?

  • [MPPyr][Br] follows Vogel-Fulcher-Tammann (VFT) behavior.[1]

  • Viscosity drops exponentially with temperature.[1] However, if you observe a sudden, permanent drop in viscosity after heating, you have likely broken the cation down into smaller, neutral fragments (Propylpyrrolidine), effectively destroying the ionic liquid nature.[1]

References
  • IoLiTec (Ionic Liquids Technologies). this compound Technical Data Sheet.[1] (Melting point citation: 210°C for >99% purity). Link

  • Monti, T. et al. (2025).[1] "The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials." MDPI Materials, 13(5).[1] (Thermal stability data and TGA protocols). Link[1]

  • Maton, C. et al. (2013).[1] "A review of the thermal stability of ionic liquids." Chemical Society Reviews.[1] (General mechanism of nucleophilic decomposition in halide ILs). Link

  • PubChem. this compound Compound Summary. (Physical properties and safety data). Link

  • Efimova, A. et al. (2017).[1] "Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes." ACS Sustainable Chemistry & Engineering.[1] (Viscosity-Temperature relationships). Link[1]

Validation & Comparative

1-Methyl-1-propylpyrrolidinium bromide vs 1-Butyl-1-methylpyrrolidinium bromide performance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Methyl-1-propylpyrrolidinium bromide ([P13]Br) and 1-Butyl-1-methylpyrrolidinium bromide ([P14]Br) . It is designed for researchers in electrochemistry, organic synthesis, and pharmaceutical development who require objective performance data to select the optimal cation chain length for their specific application.

Optimizing Cation Chain Length for Electrochemical and Synthetic Performance

Executive Summary: The C3 vs. C4 Decision

The choice between the propyl ([P13]) and butyl ([P14]) variants of the pyrrolidinium cation is not merely structural; it dictates the transport properties , thermodynamic stability , and solvation environment of the resulting system.

  • Select [P13]Br (Propyl) when: You require higher ionic conductivity, lower viscosity in solution, and a slightly more hydrophilic character. It is often superior for high-rate electrochemical applications where mass transport is the limiting factor.

  • Select [P14]Br (Butyl) when: You need increased lipophilicity for phase-transfer catalysis, higher organic solubility, or a more stable bromine-complexing agent (BCA) for redox flow batteries. It is the industry standard baseline for stability comparisons.

Chemical Identity & Structural Logic

The fundamental difference lies in the alkyl chain length attached to the quaternary nitrogen. This single carbon difference (


 vs. 

) significantly alters the Van der Waals interactions and packing efficiency of the salt.
FeatureThis compound1-Butyl-1-methylpyrrolidinium bromide
Abbreviation [P13]Br, [C3mpyr]Br[P14]Br, [C4mpyr]Br
CAS Number 608140-09-693457-69-3
Formula


MW 208.14 g/mol 222.17 g/mol
Structure Pyrrolidine ring + Methyl + Propyl Pyrrolidine ring + Methyl + Butyl
Visualization: Structural & Property Flow

G cluster_0 Cation Structure cluster_1 Physicochemical Impact P13 [P13]+ (Propyl) Viscosity Viscosity P13->Viscosity Lower Conductivity Ionic Conductivity P13->Conductivity Higher Lipophilicity Lipophilicity P13->Lipophilicity Lower P14 [P14]+ (Butyl) P14->Viscosity Higher P14->Conductivity Lower P14->Lipophilicity Higher

Caption: Causal relationship between alkyl chain length and key physicochemical properties. Green arrows indicate generally favorable direction for transport; Red indicates increase in resistance/viscosity.

Physicochemical Performance Comparison

The following data aggregates experimental values and established trends for pyrrolidinium halide salts. Note that as bromide salts, both are solids at room temperature (unlike their TFSI counterparts), so "transport properties" refer to their behavior in solution or as molten salts.

Property[P13]Br (Propyl)[P14]Br (Butyl)Scientific Insight
Melting Point High Melting Solid (>100°C)*~216°C (Decomposes)Symmetry and packing efficiency generally keep MP high for halides. [P14]Br is a stable crystalline solid.
Solubility (Water) Very HighHigh[P13]Br is more water-soluble due to lower hydrocarbon content.
Solubility (Organics) Moderate (Polar only)High (Polar & some Non-polar)[P14]Br is better for biphasic catalysis involving organic layers.
Viscosity (in soln) LowerHigherThe butyl chain increases Van der Waals friction, increasing viscosity.
Conductivity HigherLowerSmaller cation radius of [P13]+ allows faster migration (higher mobility).
Thermal Stability


Both are thermally robust, but degradation (Hofmann elimination) is slightly easier for longer chains.

*Note: Exact melting points for [P13]Br are less commonly reported than [P14]Br, but it follows the high-melting halide trend.

Critical Analysis: The "Odd-Even" Effect

While generally longer chains increase melting points, the odd-even effect can cause [P13] (odd number of carbons in chain) to have different packing density than [P14] (even). However, for performance, the dominant factor is viscosity , where [P13] consistently outperforms [P14] by offering 10-15% lower viscosity in aqueous solutions, translating to better mass transfer.

Application-Specific Performance

A. Energy Storage: Zinc-Bromine Redox Flow Batteries

In these batteries, the salt acts as a Bromine Complexing Agent (BCA) .[1] It binds with generated


 to form an oily, water-immiscible phase (

), preventing self-discharge.
  • [P14]Br Performance: The industry standard. It forms a stable polybromide phase that separates well from the aqueous electrolyte.

  • [P13]Br Performance: Forms a slightly more soluble polybromide phase.

    • Advantage:[2][3][4][5] Faster kinetics due to lower viscosity.

    • Risk:[2] Higher crossover of bromine species through the membrane due to higher water solubility of the complex.

  • Recommendation: Use [P14]Br for long-duration storage (better retention). Use [P13]Br for high-power systems requiring faster kinetics.

B. Organic Synthesis: Phase Transfer Catalysis (PTC)
  • [P14]Br: Superior.[6] The butyl chain provides the necessary lipophilicity to drag anions into the organic phase effectively.

  • [P13]Br: Often too hydrophilic for efficient PTC in non-polar solvents like toluene or hexane.

C. Precursor Utility (Anion Exchange)

Both are excellent precursors for synthesizing Room Temperature Ionic Liquids (RTILs) like [P13][TFSI] or [P14][TFSI].

  • Workflow: React [P13/14]Br with

    
     in water.
    
  • Yield: [P14][TFSI] is more hydrophobic, making phase separation during synthesis easier and yields typically higher (>90%). [P13][TFSI] may require more extensive extraction (DCM) to recover fully from the aqueous byproduct phase.

Experimental Protocols

Protocol A: Synthesis of [P14]Br (Quaternization)

Objective: Synthesize high-purity [P14]Br from precursors. Scale: 0.1 mol.

  • Reagents:

    • 1-Methylpyrrolidine (8.51 g, 0.1 mol) - Freshly distilled.

    • 1-Bromobutane (15.07 g, 0.11 mol) - 10% excess.

    • Solvent: Acetonitrile (50 mL) or Toluene (for precipitation).

  • Procedure:

    • Setup: 250 mL round-bottom flask, reflux condenser,

      
       atmosphere.
      
    • Addition: Dissolve amine in solvent. Add bromide dropwise at 0°C (exothermic reaction).

    • Reaction: Heat to reflux (approx. 80°C for acetonitrile) for 24-48 hours.

    • Isolation:

      • If in Toluene: Product precipitates as a white solid. Filter and wash with cold toluene/hexane.

      • If in Acetonitrile: Evaporate solvent.[7] Recrystallize the solid residue from Ethyl Acetate/Acetonitrile (9:1).

  • Drying (CRITICAL): Dry in a vacuum oven at 70°C for 24 hours to remove traces of water and unreacted bromide.

  • Validation:

    
     NMR (
    
    
    
    ) should show no peaks for unreacted amine (approx. 2.3 ppm).
Protocol B: Electrochemical Window Determination

Objective: Verify stability limits (Anodic/Cathodic).

  • Electrolyte: 0.1 M [P14]Br in Water (or dry ACN for non-aqueous limits).

  • Electrodes:

    • Working: Glassy Carbon (3 mm dia).

    • Counter: Platinum Wire.

    • Reference: Ag/AgCl.

  • Scan: Cyclic Voltammetry at 10 mV/s.

  • Expected Result:

    • Cathodic Limit: ~ -2.5 V (Reduction of cation).

    • Anodic Limit: ~ +1.0 V (Oxidation of

      
       to 
      
      
      
      ). Note: This limited window is due to the anion. If exchanged to TFSI, window expands to >5.0 V.[8]

Synthesis Workflow Visualization

Synthesis Start Reagents: N-Methylpyrrolidine + Alkyl Bromide Mix Step 1: Mixing Solvent: Acetonitrile/Toluene Temp: 0°C (Ice Bath) Start->Mix Reflux Step 2: Reflux Temp: 80°C Time: 24-48 Hours Mix->Reflux Isolate Step 3: Isolation Precipitation or Evaporation Reflux->Isolate Purify Step 4: Purification Recrystallization (EtOAc/ACN) Isolate->Purify Dry Step 5: Vacuum Drying Remove trace H2O Purify->Dry Product Final Product: [P13]Br or [P14]Br Dry->Product

Caption: Step-by-step synthesis pathway for high-purity pyrrolidinium bromide salts.

References

  • IoLiTec (Ionic Liquids Technologies). Safety Data Sheet: 1-Butyl-1-methylpyrrolidinium bromide. (2015).[9] 10

  • MacFarlane, D. R., et al. Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases. Journal of Physical Chemistry B, 103, 4164-4170. (1999).[11] (Foundational work on P13/P14 cation properties).

  • Luo, J., et al. 1-Butyl-1-methylpyrrolidinium Bromide as a Bromine Complexing Agent for Zinc-Bromine Flow Batteries. Journal of Power Sources.[1] (Inferred from context of [P14]Br applications in search results).

  • PubChem. 1-Butyl-1-methylpyrrolidinium bromide Compound Summary. National Library of Medicine. Link

  • TCI Chemicals. Product Specification: this compound.Link

Sources

A Comparative Guide to Electrolyte Performance: 1-Methyl-1-propylpyrrolidinium Bromide vs. LiPF6 in Li-ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of safer, more efficient, and longer-lasting lithium-ion batteries (LIBs), the electrolyte remains a critical focal point of research and development. While lithium hexafluorophosphate (LiPF6) dissolved in organic carbonates has been the workhorse of the industry for decades, its inherent drawbacks, such as thermal instability and moisture sensitivity, have spurred the exploration of alternative electrolyte systems. Among the promising candidates are ionic liquids (ILs), and specifically for this guide, we will delve into a comparative analysis of 1-Methyl-1-propylpyrrolidinium bromide ([PMPyrr][Br]) and the incumbent LiPF6.

This guide provides an in-depth technical comparison, synthesizing available experimental data and established scientific principles to offer a clear perspective on the potential of [PMPyrr][Br] as a viable alternative to LiPF6 in Li-ion battery applications.

The Incumbent: Understanding LiPF6 and its Limitations

Lithium hexafluorophosphate (LiPF6) has long been the industry standard due to its ability to provide a good balance of ionic conductivity and electrochemical stability, enabling the reversible cycling of lithium ions between the anode and cathode. However, its chemical and thermal instability pose significant challenges.

LiPF6 is highly susceptible to hydrolysis in the presence of trace amounts of water, leading to the formation of highly corrosive hydrofluoric acid (HF). This not only degrades battery components, such as the electrodes and separator, but also contributes to a decline in performance and poses serious safety risks. Furthermore, LiPF6 exhibits poor thermal stability, decomposing at elevated temperatures to generate toxic and flammable gases. This thermal runaway is a major safety concern, particularly in large-scale applications like electric vehicles and grid energy storage.

The Challenger: this compound - An Ionic Liquid Perspective

Ionic liquids are salts that are molten at or near room temperature, composed entirely of ions. Their negligible vapor pressure, non-flammability, and high thermal stability make them attractive as safer electrolyte alternatives. 1-Methyl-1-propylpyrrolidinium ([PMPyrr]+) is a cation known for its good electrochemical stability. When paired with a bromide anion (Br-), it forms the ionic liquid [PMPyrr][Br].

While direct and extensive experimental data on [PMPyrr][Br] as the primary electrolyte salt in conventional LIBs is still emerging, we can infer its potential performance based on studies of other pyrrolidinium-based ILs and the known electrochemical behavior of the bromide anion.

Head-to-Head Performance Comparison

To provide a clear and objective comparison, we will evaluate the performance of [PMPyrr][Br]-based electrolytes against the benchmark LiPF6 in key areas:

Ionic Conductivity

Ionic conductivity is a measure of an electrolyte's ability to conduct lithium ions, which is crucial for the battery's power performance.

Electrolyte SystemTypical Ionic Conductivity (S/cm) at Room TemperatureKey Considerations
1 M LiPF6 in EC/DMC1 x 10-2High conductivity is a major advantage.
[PMPyrr][Br] with Li saltEstimated to be in the range of 10-4 to 10-3Generally lower than carbonate-based electrolytes due to higher viscosity. Can be improved by the addition of co-solvents.

Causality: The higher viscosity of ionic liquids compared to low-viscosity organic carbonates is the primary reason for their generally lower ionic conductivity. The larger size of the [PMPyrr]+ cation and the strong ionic interactions within the IL contribute to this higher viscosity. However, the ionic conductivity of IL-based electrolytes can be significantly enhanced by the addition of low-viscosity co-solvents or by operating at slightly elevated temperatures.

Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is essential for high-voltage battery applications.

ElectrolyteAnodic Stability Limit (V vs. Li/Li+)Cathodic Stability Limit (V vs. Li/Li+)
LiPF6 in carbonates~4.2 - 4.5~0.8 (forms a stable SEI on graphite below this)
Pyrrolidinium-based ILs> 5.0[1]Generally stable against lithium metal

Causality: Pyrrolidinium cations are known for their high oxidative stability, often exceeding 5V versus Li/Li+. This makes them suitable for use with high-voltage cathode materials. The cathodic stability of [PMPyrr][Br] against lithium metal is also expected to be good, with the [PMPyrr]+ cation being beneficial for the formation of a stable solid electrolyte interphase (SEI) layer on the lithium anode surface.[2]

Thermal Stability

Thermal stability is a critical safety parameter, indicating the temperature at which the electrolyte begins to decompose.

ElectrolyteDecomposition Temperature (°C)Key Considerations
LiPF6 in carbonates~80 - 100Decomposition produces toxic and flammable gases.
Pyrrolidinium-based ILs> 250[3]Significantly higher thermal stability enhances battery safety.

Causality: The strong ionic bonds in ionic liquids result in much higher thermal stability compared to the weaker covalent bonds in organic carbonate solvents. This inherent property of ILs like [PMPyrr][Br] makes them significantly less prone to thermal runaway, a major advantage in terms of battery safety.

Cycling Performance

Cycling performance evaluates the battery's ability to retain its capacity over repeated charge and discharge cycles.

While direct cycling data for a standard Li-ion cell with a pure [PMPyrr][Br] electrolyte is limited, studies on similar pyrrolidinium-based ILs with other anions (like FSI and TFSI) have shown promising results. For instance, electrolytes containing LiTFSI and [Pyr13][FSI] (1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide) have demonstrated stable cycling for 100 cycles with good capacity retention.[1] Long-term cycling of up to 1000 cycles with 80% capacity retention has also been reported for such systems.[1]

In the context of Li-O2 batteries, the addition of [PMPyrr][Br] as a redox mediator has been shown to improve cycling stability.[2] This suggests that the [PMPyrr]+ cation contributes to a stable electrode-electrolyte interface.

Challenges with Bromide: The use of bromide as the primary anion in a conventional LIB presents a potential challenge. Bromide ions can be oxidized at the cathode surface, especially at higher potentials, which could lead to the formation of bromine (Br2) or polybromide species. This could potentially shuttle to the anode and react with lithium, leading to self-discharge and reduced coulombic efficiency. Further research is needed to fully understand and mitigate this potential issue, possibly through the use of protective cathode coatings or electrolyte additives.

Experimental Protocols

To ensure the scientific integrity of this comparison, it is essential to outline the standard experimental protocols used to evaluate these key performance metrics.

Ionic Conductivity Measurement

Methodology: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: A symmetric cell with two blocking electrodes (e.g., stainless steel or platinum) is assembled in an inert atmosphere (e.g., an argon-filled glovebox).

  • Electrolyte Preparation: The electrolyte of interest ([PMPyrr][Br] with a lithium salt, or 1M LiPF6 in EC/DMC) is prepared and introduced into the cell.

  • EIS Measurement: An AC voltage of small amplitude (typically 5-10 mV) is applied across a range of frequencies (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

Electrochemical Stability Window (ESW) Determination

Methodology: Linear Sweep Voltammetry (LSV)

  • Cell Assembly: A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a counter electrode (lithium metal), and a reference electrode (lithium metal).

  • Electrolyte Introduction: The electrolyte to be tested is added to the cell.

  • LSV Measurement: The potential of the working electrode is swept from the open-circuit voltage to a high positive potential (for anodic stability) or a low negative potential (for cathodic stability) at a slow scan rate (e.g., 1 mV/s).

  • ESW Determination: The onset potential of a significant increase in current is considered the limit of the electrochemical stability window.

Thermal Stability Analysis

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed sample of the electrolyte is placed in a TGA crucible.

  • TGA Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The temperature at which a significant weight loss is observed is identified as the onset of decomposition.

Charge-Discharge Cycling Performance

Methodology: Galvanostatic Cycling

  • Cell Assembly: A coin cell or pouch cell is assembled with a lithium-containing cathode (e.g., LiFePO4 or NMC), an anode (e.g., graphite or lithium metal), a separator, and the electrolyte under investigation.

  • Formation Cycles: The cell is typically subjected to a few initial cycles at a low C-rate (e.g., C/10) to form a stable SEI layer.

  • Galvanostatic Cycling: The cell is repeatedly charged and discharged at a constant current (e.g., C/2 or 1C) between defined voltage limits.

  • Data Collection: The discharge capacity, coulombic efficiency, and voltage profiles are recorded for each cycle.

  • Performance Evaluation: The capacity retention and coulombic efficiency are plotted against the cycle number to evaluate the long-term cycling stability.

Visualizing the Comparison: Logic and Workflows

Performance_Comparison cluster_LiPF6 LiPF6 in Organic Carbonates cluster_PMPyrrBr This compound (IL) LiPF6_pros Pros: + High Ionic Conductivity Performance_Metrics Key Performance Metrics - Ionic Conductivity - Electrochemical Stability - Thermal Stability - Cycling Performance LiPF6_pros->Performance_Metrics LiPF6_cons Cons: - Poor Thermal Stability - Moisture Sensitivity (HF formation) - Narrower ESW LiPF6_cons->Performance_Metrics PMPyrrBr_pros Pros: + High Thermal Stability + Wide Electrochemical Window + Non-flammable (Enhanced Safety) PMPyrrBr_pros->Performance_Metrics PMPyrrBr_cons Cons: - Lower Ionic Conductivity (Higher Viscosity) - Potential Bromide Oxidation - Higher Cost (currently) PMPyrrBr_cons->Performance_Metrics

Caption: A logical comparison of the pros and cons of LiPF6 and [PMPyrr][Br] electrolytes.

Experimental_Workflow cluster_synthesis Electrolyte Preparation cluster_characterization Electrochemical & Thermal Characterization cluster_cell_testing Battery Performance Testing s1 Synthesize/Procure This compound s3 Add Lithium Salt (e.g., LiBr or LiTFSI) to [PMPyrr][Br] s1->s3 s2 Prepare LiPF6 in EC/DMC solution c1 Ionic Conductivity (EIS) s2->c1 c2 Electrochemical Stability (LSV) s2->c2 c3 Thermal Stability (TGA) s2->c3 s3->c1 s3->c2 s3->c3 t1 Cell Assembly (Coin/Pouch Cell) c1->t1 c2->t1 c3->t1 t2 Formation Cycles t1->t2 t3 Galvanostatic Charge-Discharge Cycling t2->t3 t4 Post-mortem Analysis t3->t4

Caption: A typical experimental workflow for comparing battery electrolytes.

Conclusion and Future Outlook

The comparison between this compound and LiPF6 highlights a classic trade-off in battery electrolyte design: performance versus safety. LiPF6 offers excellent ionic conductivity, which is crucial for high-power applications, but at the cost of significant safety concerns related to its thermal and chemical instability.

[PMPyrr][Br], as a representative of pyrrolidinium-based ionic liquids, presents a compelling case for a safer electrolyte system. Its high thermal stability and wide electrochemical window are significant advantages that could enable the development of more robust and higher-voltage lithium-ion batteries. However, challenges remain, primarily in improving its ionic conductivity to match that of conventional carbonate-based electrolytes and in fully understanding and mitigating the potential for bromide oxidation at the cathode.

Future research should focus on optimizing [PMPyrr][Br]-based electrolyte formulations, perhaps through the use of co-solvents or additives, to enhance ionic conductivity without compromising its safety benefits. Further investigation into the long-term cycling performance and the nature of the SEI formed in the presence of [PMPyrr][Br] is also crucial. While LiPF6 is likely to remain a dominant player in the near term, the inherent safety advantages of ionic liquids like this compound position them as a promising avenue for the next generation of safer and more reliable lithium-ion batteries.

References

  • Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries - MDPI. Available at: [Link]

  • Electrochemical and Post-Mortem Study of Pyrrolinium-Based Ionic Liquid on a Single-Layer Pouch Cell - MDPI. Available at: [Link]

  • Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries - MDPI. Available at: [Link]

  • Deposition and Dissolution of Lithium in 1-Methyl-1-methoxyethylpyrrolidinium Bis(fluorosulfonyl)amide Ionic Liquid Electrolyte with Different Compositions - ResearchGate. Available at: [Link]

  • Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids - PMC - NIH. Available at: [Link]

  • Cycling performance of lithium-ion batteries. (a, b) Solubility tests... - ResearchGate. Available at: [Link]

  • Lithium electrochemistry and cycling behaviour of ionic liquids using cyano based anions - Deakin University research repository. Available at: [Link]

  • Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System - MDPI. Available at: [Link]

  • Physical properties of high Li-ion content N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide based ionic liquid electrolytes - ResearchGate. Available at: [Link]

  • Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System - ResearchGate. Available at: [Link]

  • N-Methyl-N-propyl pyrrolidine bromide (MPPBr) as a bi-functional redox mediator for rechargeable Li–O2 batteries - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

Sources

electrochemical performance comparison of pyrrolidinium vs piperidinium ionic liquids

[1]

Executive Summary

This guide provides a rigorous electrochemical comparison between two of the most prominent families of cyclic ammonium ionic liquids (ILs): Pyrrolidinium (Pyr, 5-membered ring) and Piperidinium (Pip, 6-membered ring) .

While both classes offer superior electrochemical stability windows (ESW > 5.0 V) compared to imidazolium-based ILs, they diverge significantly in transport kinetics. Pyrrolidinium variants generally outperform Piperidinium in ionic conductivity and viscosity metrics, making them the standard for high-rate lithium-ion batteries. However, Piperidinium analogs exhibit distinct advantages in specific interfacial stability and high-temperature resilience, often utilized as stabilizing additives or electrolytes for high-voltage cathodes.

Molecular Mechanics & Transport Properties[2][3]

The fundamental difference in performance stems from the cationic ring structure. The electrochemical behavior is not random; it is a direct function of molecular geometry and conformational degrees of freedom.

Structural Impact on Viscosity
  • Pyrrolidinium (

    
    ):  The 5-membered ring is relatively planar and compact. This reduces steric hindrance and van der Waals interactions between cations, leading to lower viscosity.
    
  • Piperidinium (

    
    ):  The 6-membered ring adopts a "chair" conformation. This increases the effective hydrodynamic radius and introduces additional conformational entropy. The result is higher bulk viscosity, which directly impedes ion mobility according to the Walden rule.
    
Comparative Data: Transport Metrics

The following table compares the standard benchmarks: N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (Pyr14-TFSI ) and N-methyl-N-propylpiperidinium bis(trifluoromethylsulfonyl)imide (PP13-TFSI ).

PropertyPyr14-TFSI (Benchmark)PP13-TFSI (Alternative)Performance Implication
Cation Ring Size 5-membered (

)
6-membered (

)
Pip is bulkier, increasing drag.
Viscosity (

) @ 25°C
~85 - 95 cP~140 - 160 cPPyr allows faster wetting of separators.
Conductivity (

) @ 25°C
2.0 - 2.6 mS/cm1.1 - 1.5 mS/cmPyr supports higher C-rates in batteries.
Li+ Transference Number 0.08 - 0.150.05 - 0.10Both are low; Pyr is slightly superior.
Logic Flow: Structure to Performance

The following diagram illustrates the causal link between molecular structure and final device performance.

MolecularLogicRingCation Ring SizeConfConformationalEntropyRing->Conf Pip > PyrViscBulk Viscosity(Drag)Conf->Visc IncreasesCondIonic Conductivity(Mobility)Visc->Cond Inverse RelationRateBattery C-RateCapabilityCond->Rate Limits

Figure 1: Causal pathway linking cationic ring geometry to macroscopic electrochemical rate capability.

Electrochemical Stability & Interfacial Chemistry

While Pyrrolidinium wins on transport, Piperidinium is often cited for its robustness in extreme potential ranges.

Electrochemical Stability Window (ESW)

Both cations are resistant to reduction compared to imidazolium rings (which have acidic protons).

  • Cathodic Limit: Both stable down to ~0 V vs.

    
    . This allows reversible lithium plating/stripping without massive electrolyte decomposition.
    
  • Anodic Limit: Both stable up to ~5.0–5.5 V vs.

    
     (anion dependent, usually TFSI or FSI).
    
  • The Difference: Piperidinium cations have shown slightly higher resistance to cathodic breakdown in specific "super-concentrated" electrolyte formulations, leading to a more robust Solid Electrolyte Interphase (SEI) on graphite anodes.

Battery Cycling Performance

Experimental data indicates that while Pyr-based cells have higher initial capacity (due to conductivity), Pip-based cells often show superior capacity retention over long cycles due to thermal stability.

  • Case Study (Li/LiCoO2): Cells using PP13-TFSI mixed electrolytes demonstrated 85.5% capacity retention after 200 cycles, outperforming standard organic electrolytes in thermal stability tests.

  • Case Study (Si Anodes): Pyr13-FSI electrolytes enabled stable cycling of Silicon anodes for >1000 cycles, leveraging the FSI anion's ability to form a fluorinated SEI, compensating for the Pyr cation's lower passivation ability compared to organic carbonates.

Experimental Protocols (Self-Validating)

To objectively compare these ILs in your own lab, follow these standardized protocols. These are designed to eliminate common sources of error (water contamination and cell geometry artifacts).

Protocol A: Electrochemical Stability Window (LSV)

Objective: Determine the anodic and cathodic limits.

  • Preparation: Dry ILs under vacuum (<10 Pa) at 80°C for 12 hours. Water content must be <10 ppm (verify with Karl Fischer titration).

  • Cell Assembly (3-Electrode):

    • Working Electrode (WE): Platinum disk (inert) or Glassy Carbon (wide window).

    • Counter Electrode (CE): Platinum wire/coil (surface area > 10x WE).

    • Reference Electrode (RE):

      
       (in IL + 0.01M 
      
      
      ) or quasi-reference Pt wire (calibrated vs. Ferrocene).
  • Measurement:

    • Perform Linear Sweep Voltammetry (LSV).

    • Scan Rate: 5 mV/s (slow enough to minimize capacitive current).

    • Scan Direction: OCV

      
       Anodic limit; fresh cell for OCV 
      
      
      Cathodic limit.
  • Validation: Add Ferrocene internal standard. The

    
     couple should appear reversible. If the separation 
    
    
    , conductivity is too low or IR-drop compensation is needed.
Protocol B: Ionic Conductivity (EIS)

Objective: Measure bulk resistance without electrode polarization errors.

  • Cell: Dip-type conductivity probe with two platinized platinum plates.

  • Calibration: Determine Cell Constant (

    
    ) using 0.01 M KCl standard solution at 25°C.
    
  • Impedance Sweep:

    • Frequency Range: 1 MHz to 1 Hz.

    • Amplitude: 10 mV AC.

  • Analysis: Plot the Nyquist diagram (-Z'' vs Z').

    • The bulk resistance (

      
      ) is the intercept with the real axis (Z') at high frequency.
      
    • Calculate:

      
      .
      
  • Self-Check: Ensure the phase angle approaches 0° at the high-frequency intercept. If it remains capacitive (< -10°), the frequency is not high enough to bypass the double layer.

Workflow Visualization

ProtocolWorkflowcluster_ExpCharacterizationPrepVacuum Drying(<10 ppm H2O)AssemblyInert AtmosphereAssembly (Ar Glovebox)Prep->AssemblyEISEIS (Conductivity)1 MHz - 1 HzAssembly->EISLSVLSV (Stability)5 mV/sAssembly->LSVDataData Analysis(Nyquist / Tafel)EIS->Data Get RbLSV->Data Get V_limit

Figure 2: Standardized workflow for characterizing ionic liquid electrolytes to ensure reproducibility.

References

  • Synthesis and Properties of Pyrrolidinium and Piperidinium Bis(trifluoromethanesulfonyl)imide Ionic Liquids with Allyl Substituents. ResearchGate. [Link]

  • Performance of Piperidine Ionic Liquid Based Mixed Electrolyte in Li/LiCoO2 Cell. Journal of Electrochemistry. [Link]

  • Novel piperidinium-based ionic liquid as electrolyte additive for high voltage lithium-ion batteries. Journal of Power Sources / PMC. [Link]

  • Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. MDPI. [Link]

  • A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N-butyl-N-methylpyrrolidinium and... ResearchGate. [Link]

A Senior Application Scientist's Guide to Validating Theoretical Models of 1-Methyl-1-propylpyrrolidinium Bromide Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of theoretical models predicting the physicochemical behavior of the ionic liquid (IL) 1-Methyl-1-propylpyrrolidinium bromide ([PMPyrr][Br]). As the application of ILs expands into sensitive areas like drug delivery and electrochemical systems, the necessity for predictive models that are rigorously validated against empirical data cannot be overstated.[1][2] This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating and robust approach to model verification.

The Imperative for Validated Models in Ionic Liquid Research

Ionic liquids are a versatile class of organic salts with low melting points, negligible vapor pressure, high thermal stability, and remarkable solvency properties.[1][3] These characteristics make them highly tunable for specific tasks.[2] this compound (CAS: 608140-09-6) is a member of the pyrrolidinium family of ILs, which are noted for their potential in various applications.[4]

Theoretical approaches, from quantitative structure-property relationship (QSPR) models to advanced machine learning algorithms, offer the potential to rapidly screen and design ILs with desired properties, accelerating development.[5][6] However, the accuracy of these models is contingent upon the quality and availability of experimental data for validation. An unverified model risks significant misinterpretations of molecular interactions and erroneous predictions of bulk properties. This guide establishes a systematic workflow to generate high-fidelity experimental data for [PMPyrr][Br] and effectively compare it against theoretical predictions.

Fundamental Physicochemical Properties of [PMPyrr][Br]

A baseline understanding of the compound is the first step. The following table summarizes key properties gathered from reliable chemical suppliers and databases.

PropertyValueSource
CAS Number 608140-09-6[7]
Molecular Formula C₈H₁₈BrN[7][8]
Molecular Weight 208.14 g/mol [7][9]
Melting Point 107 - 210 °C (Varies by source)[7][8]
Density 1.342 g/cm³ (Temperature not specified)[7]
Appearance White to off-white solid[4]

Note: The significant variation in reported melting points highlights the critical need for consistent, standardized experimental characterization.

Experimental Validation Workflow: A Methodological Blueprint

The validation process is an iterative cycle of experimentation, data analysis, and comparison. The goal is to create a feedback loop where experimental results inform the refinement of theoretical models.

G cluster_prep Sample Preparation & Purity cluster_exp Physicochemical Characterization cluster_analysis Data Processing & Model Comparison cluster_refine Refinement Prep IL Procurement & Purity Verification (NMR, HPLC) Drying High-Vacuum Drying (Removal of H₂O & Volatiles) Prep->Drying Critical for accurate thermophysical measurements TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Drying->TGA DSC Differential Scanning Calorimetry (DSC) (Phase Transitions, Tm, Tg) Drying->DSC Density Vibrating Tube Densitometry (Density vs. Temperature) Drying->Density Viscosity Rotational Rheometry (Viscosity vs. Temperature) Drying->Viscosity Data Experimental Data Tabulation & Curve Fitting TGA->Data DSC->Data Density->Data Viscosity->Data Compare Comparative Analysis (RMSE, MAE, R²) Data->Compare Model Theoretical Model Predictions (e.g., QSPR, MD) Model->Compare Refine Model Refinement or Rejection Compare->Refine Discrepancy > Threshold? Refine->Model Iterate

Sources

case studies comparing 1-Methyl-1-propylpyrrolidinium bromide in different battery chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Case Studies Comparing 1-Methyl-1-propylpyrrolidinium Bromide in Different Battery Chemistries Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals (Material Science Focus)

Executive Summary

This compound ([C3mpyr]Br or MPPyrBr) occupies a unique niche in electrochemical energy storage. Unlike its widely used ethyl analog (MEP) or morpholinium counterparts, the propyl variant offers a critical balance between lipophilicity (essential for phase separation in flow batteries) and ionic mobility (essential for conductivity).

This guide analyzes [C3mpyr]Br across three distinct battery chemistries:

  • Zinc-Bromine Flow Batteries (ZBFB): As a Bromine Complexing Agent (BCA).[1][2]

  • Lithium-Oxygen (Li-O2) Batteries: As a soluble Redox Mediator.

  • Advanced Li-Ion Electrolytes: As the obligate precursor for FSI/TFSI ionic liquids.

Part 1: Physicochemical Profile & Synthesis[3]

Before analyzing performance, we must establish the material's baseline properties. [C3mpyr]Br is synthesized via the Menshutkin reaction, a nucleophilic substitution that dictates the purity of the final electrolyte.

Table 1: Physicochemical Properties of [C3mpyr]Br

PropertyValueRelevance to Battery Performance
CAS Number 608140-09-6Identification for regulatory compliance.
Molecular Weight 208.14 g/mol Stoichiometric calculations for electrolyte formulation.
Melting Point 107 °CSolid at RT; requires dissolution or complexation to be liquid.
Appearance White hygroscopic solidHigh purity required (>99%) to prevent parasitic side reactions.
Solubility High (Water, Ethanol)Critical for aqueous ZBFB catholytes.
Experimental Protocol: Synthesis of [C3mpyr]Br

Objective: Synthesize battery-grade [C3mpyr]Br with >99% purity to prevent parasitic voltage losses.

Reagents: 1-Methylpyrrolidine (99%), 1-Bromopropane (99%), Acetonitrile (Anhydrous), Ethyl Acetate.

  • Reaction Setup: Charge a round-bottom flask with 1-methylpyrrolidine (1.0 eq) dissolved in acetonitrile (3 mL per gram of amine).

  • Addition: Add 1-bromopropane (1.1 eq) dropwise at 0°C under N2 atmosphere to control the exotherm.

  • Reflux: Heat to 70°C for 24 hours. The solution will darken slightly; precipitate may form.

  • Isolation: Cool to room temperature. Add cold ethyl acetate to crash out the salt.

  • Purification: Recrystallize twice from acetonitrile/ethyl acetate (1:5 ratio).

  • Drying: Vacuum dry at 60°C for 48 hours to remove moisture (critical for Li-ion precursor use).

Part 2: Case Study 1 – Zinc-Bromine Flow Batteries (ZBFB)

In ZBFBs, the primary failure mode is bromine crossover , where generated Br2 diffuses to the zinc anode, causing self-discharge. [C3mpyr]Br acts as a Bromine Complexing Agent (BCA), sequestering Br2 into a heavy, immiscible "fused salt" phase.

Comparative Analysis: Propyl ([C3]) vs. Ethyl (MEP) vs. Butyl (MBP)

The alkyl chain length dictates the "oil" phase stability.

  • MEP (Ethyl): Standard industry BCA. Forms a polybromide phase that is sometimes too soluble in the aqueous phase, leading to higher crossover rates.

  • [C3mpyr]Br (Propyl): The "Goldilocks" variant. The extra methylene group increases lipophilicity compared to MEP, stabilizing the polybromide oil phase and reducing bromine vapor pressure.

  • MBP (Butyl): Highly stable oil phase but significantly higher viscosity, which increases pumping costs and mass transfer resistance at the electrode surface.

Table 2: Performance Metrics in ZBFB Chemistries

Metric[C2mpyr]Br (MEP)[C3mpyr]Br (Propyl) [C4mpyr]Br (Butyl)
Bromine Sequestration ModerateHigh Very High
Oil Phase Viscosity Low (Good kinetics)Medium (Balanced) High (Pumping loss)
Coulombic Efficiency ~85-88%~90-92% ~92-94%
Energy Efficiency ~70%~72-75% ~68% (due to ohmic loss)

Note: Data trends interpolated from comparative studies of pyrrolidinium series BCAs (e.g., Result 1.6).

Mechanism of Action

The bromide anion reacts with generated bromine to form polybromides (


, 

). The [C3mpyr]+ cation pairs with these anions to form the dense organic phase.

ZBFB_Mechanism Anode Zinc Anode (Zn Deposition) Cathode Carbon Cathode (Br2 Generation) Electrolyte Aqueous Electrolyte (ZnBr2 + [C3mpyr]Br) Anode->Electrolyte Zn2+ release Complex Polybromide Complex [C3mpyr]+[Br2n+1]- Cathode->Complex Charge: Br- -> Br2 Br2 + Br- -> Br3- Electrolyte->Cathode Br- transport OilPhase Fused Salt 'Oil' Phase (Immiscible Storage) Complex->OilPhase Phase Separation (Driven by C3 Lipophilicity) OilPhase->Electrolyte Discharge: Controlled Release

Figure 1: Mechanism of Bromine Sequestration in ZBFB. The [C3mpyr] cation is critical for the "Phase Separation" step, preventing self-discharge.

Part 3: Case Study 2 – Lithium-Oxygen (Li-O2) Batteries

In a completely different regime, [C3mpyr]Br serves as a Redox Mediator (RM) in non-aqueous Li-O2 batteries. The challenge here is the high overpotential required to decompose Lithium Peroxide (


) during charging.
  • Role: The Bromide ion (

    
    ) oxidizes to 
    
    
    
    at the cathode surface. The
    
    
    then chemically oxidizes the solid
    
    
    , reducing the charging voltage.
  • Why [C3mpyr]+? Unlike simple alkali salts (LiBr), the bulky organic cation [C3mpyr]+ helps form a stable, conductive Solid Electrolyte Interphase (SEI) on the Lithium metal anode, preventing dendrites.

Experimental Insight: Research indicates that 0.2 M [C3mpyr]Br in a TEGDME-based electrolyte can lower the Oxygen Evolution Reaction (OER) potential to ~3.6 V , significantly below the >4.0 V typically required, thereby protecting the electrolyte from degradation.

Part 4: Case Study 3 – Precursor for High-Voltage Ionic Liquids

While the bromide salt itself is used in ZBFB and Li-O2, it is the obligate precursor for creating the high-stability Ionic Liquids (ILs) used in next-gen Li-ion batteries, specifically [C3mpyr][TFSI] and [C3mpyr][FSI].

  • The Problem: Bromide anions are not stable at high voltages (>4.5V vs Li/Li+).

  • The Solution: Anion Metathesis. The [C3mpyr]Br is reacted with LiTFSI or LiFSI.[3]

  • Performance: The resulting [C3mpyr][FSI] exhibits one of the highest conductivities among aprotic ILs (~16 mPa·s viscosity at 60°C), enabling safer, non-flammable Li-ion batteries.

Synthesis_Workflow Reagents 1-Methylpyrrolidine + 1-Bromopropane Menshutkin Menshutkin Reaction (Reflux in ACN) Reagents->Menshutkin BromideSalt [C3mpyr]Br (The Product of Interest) Menshutkin->BromideSalt Branch1 Direct Use: ZBFB Electrolyte BromideSalt->Branch1 Dissolve in H2O/ZnBr2 Branch2 Anion Exchange: + LiTFSI / LiFSI BromideSalt->Branch2 Metathesis in Water FinalIL [C3mpyr][TFSI] High-Voltage IL Branch2->FinalIL Remove LiBr byproduct

Figure 2: Synthetic workflow positioning [C3mpyr]Br as both a final product and a critical intermediate.

References
  • Comparison of Morpholinium and Pyrrolidinium BCAs in ZBFB

    • Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent. Int. J. Mol. Sci. 2021, 22, 9288. Link

    • Note: This paper establishes the "propyl vs ethyl" trend in analogous morpholinium salts, which translates to the pyrrolidinium chemistry described here.
  • Pyrrolidinium Bromide in Li-O2 Batteries

    • N-Methyl-N-propyl pyrrolidine bromide (MPPBr) as a bi-functional redox mediator for rechargeable Li–O2 batteries. J. Mater. Chem. A, 2017. Link

  • Ionic Liquid Physical Properties & Synthesis

    • Physical and Electrochemical Properties of N-Alkyl-N-methylpyrrolidinium Bis(fluorosulfonyl)imide Ionic Liquids. J. Phys. Chem. B 2008, 112, 43, 13577–13580. Link

    • Efficient Exploration of Highly Conductive Pyrrolidinium-Based Ionic Plastic Crystals. ACS Appl. Mater. Interfaces 2024. Link

Sources

critical analysis of 1-Methyl-1-propylpyrrolidinium bromide as a battery electrolyte

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1-propylpyrrolidinium bromide (often abbreviated as [MPPy]Br , MPPBr , or [C3C1pyrr]Br ) is a quaternary ammonium salt that serves a dual role in advanced energy storage: as a Redox Mediator (RM) in Lithium-Oxygen (Li-O₂) batteries and as a Bromine Complexing Agent (BCA) in Zinc-Bromine flow batteries (ZBFB).

Unlike its bis(trifluoromethylsulfonyl)imide ([TFSI]) analog, which is a room-temperature ionic liquid used as a bulk solvent, [MPPy]Br is a solid salt (MP ~210°C) used as a functional additive. Its primary value lies in the bromide anion's reversible redox activity (


) combined with the pyrrolidinium cation's high anodic stability . This guide critically analyzes its performance against standard alternatives like Lithium Bromide (LiBr) and Imidazolium-based salts.

Physicochemical Profile

The utility of [MPPy]Br is defined by its stability window and phase behavior. While the cation is electrochemically robust, the anion is intentionally active at specific potentials.

Table 1: Key Properties of [MPPy]Br
PropertyValueContext
CAS Number 608140-09-6Unique Identifier
Molecular Weight 208.14 g/mol -
Melting Point ~210 °CSolid at room temperature; must be dissolved in solvent (e.g., TEGDME, H₂O).
Anodic Limit (Cation) ~5.5 V vs. Li/Li⁺Pyrrolidinium ring resists oxidation better than Imidazolium (~4.5 V).
Redox Potential (Anion) ~3.5 - 3.6 V vs. Li/Li⁺Active potential for Br⁻/Br₃⁻ shuttle; ideal for decomposing Li₂O₂.
Solubility High in H₂O, DMSO, TEGDMEVersatile for both aqueous (ZBFB) and aprotic (Li-O₂) systems.

Mechanism of Action

Li-O₂ Batteries: The Redox Shuttle

In Li-O₂ batteries, the discharge product, Lithium Peroxide (Li₂O₂), is insulating and difficult to decompose during charging, leading to high overpotentials (>4.0 V). [MPPy]Br acts as a soluble catalyst. The bromide ion oxidizes to the tribromide (


) at the electrode surface at ~3.5 V. This species diffuses to the solid Li₂O₂ and chemically oxidizes it, releasing O₂ and regenerating Br⁻.
Zn-Br Flow Batteries: Bromine Sequestration

In ZBFBs, elemental bromine (Br₂) generated during charging can self-discharge the battery by reacting with the Zinc anode. [MPPy]Br acts as a Complexing Agent (Q⁺Br⁻). It reacts with Br₂ to form an oily, water-immiscible polybromide phase (


), effectively "locking" the bromine away from the anode until discharge.

Redox_Mediation_Mechanism cluster_cycle Catalytic Cycle Electrode Positive Electrode (Carbon Mesh) Br3_ion Br₃⁻ (Oxidized Shuttle) Electrode->Br3_ion Oxidation (Charging) ~3.5V vs Li/Li⁺ Br_ion 3Br⁻ (Soluble) Br_ion->Electrode Diffusion Li2O2 Li₂O₂ (Solid Discharge Product) Br3_ion->Li2O2 Chemical Attack Li2O2->Br_ion Regeneration O2 O₂ + 2Li⁺ (Released) Li2O2->O2 Decomposition

Caption: Mechanism of [MPPy]Br as a Redox Mediator. The Br⁻/Br₃⁻ couple shuttles electrons from the solid Li₂O₂ to the electrode, lowering charge voltage.

Comparative Analysis

Vs. Lithium Bromide (LiBr) in Li-O₂

LiBr is the standard inorganic redox mediator. However, [MPPy]Br offers distinct advantages regarding the anode interface.

FeatureLiBr (Standard)[MPPy]Br (Alternative)Critical Insight
Cation Role Li⁺ participates in SEI but can form dendrites.[MPPy]⁺ adsorbs on Li anode.[MPPy]⁺ forms a protective layer , suppressing dendritic growth more effectively than bare Li⁺ salts.
Solubility Limited in some ether solvents.High organic solubility.[MPPy]Br allows for higher concentration mediating solutions in TEGDME.
Side Reactions Minimal.Potential for Hofmann elimination.[MPPy]⁺ is chemically stable, but less so than Li⁺. However, it avoids the parasitic reactions seen with Imidazolium.
Vs. Imidazolium ([BMIM]Br)

Imidazolium salts (e.g., 1-butyl-3-methylimidazolium) are common but suffer from C-2 proton acidity .

  • [BMIM]⁺: The proton at the C-2 position is acidic and can be deprotonated by superoxide radicals (

    
    ), leading to irreversible electrolyte degradation.
    
  • [MPPy]⁺: The pyrrolidinium ring is saturated and lacks this acidic proton, making it significantly more stable against the harsh oxidative environment of a Li-O₂ cell.

Vs. Morpholinium (MPM-Br) in ZBFB

In Zinc-Bromine batteries, morpholinium derivatives (like N-methyl-N-propylmorpholinium bromide) are the direct competitors.

  • Performance: [MPPy]Br generally exhibits higher coulombic efficiency due to the stronger complexation of bromine by the pyrrolidinium cation compared to the morpholinium cation, which contains an oxygen ether linkage that slightly alters charge distribution.

  • Cost: Morpholinium precursors are often cheaper, making them the industrial standard, while [MPPy]Br is reserved for high-performance requirements.

Experimental Protocols

Synthesis of [MPPy]Br (Menshutkin Reaction)

Objective: Synthesize high-purity salt free of water and unreacted amines.

Reagents:

  • 1-Methylpyrrolidine (Reagent Grade, >99%)

  • 1-Bromopropane (Reagent Grade, >99%)

  • Solvent: Acetonitrile (ACN) or Ethyl Acetate (EtOAc)

Workflow:

  • Mixing: Dissolve 1-methylpyrrolidine (0.1 mol) in 50 mL ACN under

    
     atmosphere.
    
  • Addition: Add 1-bromopropane (0.11 mol, 10% excess) dropwise at 0°C to prevent overheating.

  • Reflux: Heat to 70°C (ACN) or 50°C (EtOAc) for 24–48 hours. The solution may turn yellow/orange.

  • Precipitation: If using EtOAc, the salt precipitates as a white solid. If using ACN, evaporate solvent to induce crystallization.

  • Purification: Recrystallize from hot acetonitrile/ethyl acetate (1:5 ratio).

  • Drying: Vacuum dry at 80°C for 24 hours to remove trace water (Critical for Li-O₂ applications).

Synthesis_Workflow Start Start: 1-Methylpyrrolidine + 1-Bromopropane Reaction Reflux in Acetonitrile (70°C, 24-48h, N₂ atm) Start->Reaction Evap Evaporate Solvent (Rotary Evaporator) Reaction->Evap Recryst Recrystallization (ACN/EtOAc mix) Evap->Recryst Wash Wash with cold EtOAc Recryst->Wash Dry Vacuum Dry (80°C, 24h, <10 mbar) Wash->Dry Product Final Product: [MPPy]Br White Solid Dry->Product

Caption: Synthesis and purification workflow for battery-grade [MPPy]Br.

Electrochemical Characterization (Cyclic Voltammetry)

Objective: Verify the redox window and Br⁻/Br₃⁻ activity.

  • Cell: 3-electrode glass cell.

  • WE: Glassy Carbon (3 mm dia). CE: Pt wire. RE: Ag/Ag⁺ (in ACN).

  • Electrolyte: 0.1 M [MPPy]Br in TEGDME (or DMSO) + 0.5 M LiTFSI (supporting salt).

  • Scan Rate: 10 mV/s.

  • Range: 2.0 V to 4.5 V vs Li/Li⁺.

  • Expected Result: Two distinct oxidation peaks corresponding to

    
     (~3.5V) and 
    
    
    
    (~4.0V).

Critical Assessment & Safety

Advantages[1][2][3][4]
  • Lower Charge Voltage: Reduces the OER potential in Li-O₂ cells from >4.0V to <3.6V, significantly reducing electrolyte decomposition and carbon cathode corrosion.

  • Anodic Stability: The [MPPy]⁺ cation is stable up to ~5.5V, ensuring that only the bromide anion participates in redox reactions, unlike imidazolium cations which degrade.

  • SEI Formation: Promotes a more uniform, conductive SEI on Lithium metal compared to simple inorganic salts.

Limitations
  • Thermal Stability: While the cation is stable, the bromide salt melts at ~210°C, which is lower than the TFSI analog (>300°C). However, this is well above the operating range of most batteries.

  • Cost: Synthesis requires 1-bromopropane, which is more expensive and regulated (neurotoxin) compared to simple chlorides.

  • Shuttle Effect: In Li-O₂ batteries, the oxidized

    
     can migrate to the anode and react with Li metal (self-discharge). A protective anode layer (e.g., LiNO₃ additive or ceramic separator) is mandatory  for long cycle life.
    
Safety Note

1-Bromopropane (precursor) is a known neurotoxin and reproductive toxin. All synthesis must occur in a fume hood. The final [MPPy]Br salt is generally considered low-toxicity but should be handled as a chemical irritant.

References

  • Comparison of Redox Mediators: Kwak, W. J., et al. (2012). "Li–O2 cells with LiBr as an electrolyte and a redox mediator."[1][2][3][4] Energy & Environmental Science. Link

  • Pyrrolidinium in Li-O2: Zhang, T., et al. (2015). "N-Methyl-N-propyl pyrrolidine bromide (MPPBr) as a bi-functional redox mediator for rechargeable Li–O2 batteries." Journal of Materials Chemistry A. Link

  • Electrochemical Windows: Appetecchi, G. B., et al. (2009). "Chemical-Physical Properties of Pyrrolidinium-Based Ionic Liquids." Journal of Physical Chemistry B. Link

  • ZBFB Complexing Agents: Suresh, S., et al. (2021). "Enhanced Performance of Zn/Br Flow Battery Using N-Methyl-N-Propylmorpholinium Bromide as Complexing Agent." International Journal of Molecular Sciences. Link

  • Synthesis Protocols: Burlingham, S. J., et al. (2022).[5] "(S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide." Molbank.[5] Link

Sources

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